Product packaging for 1-benzyl-1H-benzimidazol-5-amine(Cat. No.:CAS No. 26530-89-2)

1-benzyl-1H-benzimidazol-5-amine

Cat. No.: B1269451
CAS No.: 26530-89-2
M. Wt: 223.27 g/mol
InChI Key: FCQCJIKCEPOTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-benzyl-1H-benzimidazol-5-amine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B1269451 1-benzyl-1H-benzimidazol-5-amine CAS No. 26530-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCJIKCEPOTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360197
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26530-89-2
Record name 1-Benzyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-benzyl-1H-benzimidazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-benzyl-1H-benzimidazol-5-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. The core structure consists of a fused benzene and imidazole ring, with a benzyl group substituted at the N1 position of the imidazole ring and an amine group at the 5-position of the benzene ring. This substitution pattern, particularly the lipophilic benzyl group, is known to influence the molecule's biological efficacy.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₄H₁₃N₃[2]
Molecular Weight 223.27 g/mol [2]
CAS Number 26530-89-2[2]
Topological Polar Surface Area 43.8 Ų[2]
XLogP3 2.4[2]
Chemical Structure

The 2D chemical structure of this compound is depicted below. The benzimidazole ring system is essentially planar.[3]

Chemical structure of this compound

Image Source: PubChem CID 1089058[2]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A likely synthetic pathway would involve the reaction of 1H-benzimidazol-5-amine with a benzyl halide, such as benzyl bromide, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1H-Benzimidazol-5-amine E This compound A->E B Benzyl Bromide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E G cluster_targets Potential Cellular Targets cluster_effects Cellular Effects A Benzimidazole Derivative (e.g., this compound) B Enzymes (e.g., DHFR, Kinases) A->B Inhibition C Nucleic Acids (DNA/RNA) A->C Intercalation/ Binding F Generation of Reactive Oxygen Species (ROS) A->F D Inhibition of DNA Synthesis B->D E Disruption of Replication/Transcription C->E G Induction of Apoptosis D->G E->G F->G

References

The Multifaceted Biological Activities of 1-Benzyl-1H-benzimidazol-5-amine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of a promising class of heterocyclic compounds.

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous analogs, 1-benzyl-1H-benzimidazol-5-amine derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental landscape of these versatile molecules.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

1-Benzyl-1H-benzimidazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the inhibition of key cellular processes required for tumor growth and survival.

Quantitative Anticancer Data

The antiproliferative activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through in vitro cell viability assays such as the MTT assay. The following tables summarize the reported IC₅₀ values for a selection of 1-benzyl-1H-benzimidazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives against Various Cancer Cell Lines

Compound IDSubstitution on Benzyl RingSubstitution on Benzimidazole RingCancer Cell LineIC₅₀ (µM)Reference
1a 4-Chloro2-(4-chlorophenyl)HCT-116 (Colon)7.01 ± 0.20[1]
1b 4-Chloro2-(4-chlorophenyl)MCF-7 (Breast)5.50 ± 0.35[1]
2a Unsubstituted2-PhenylA549 (Lung)10.69 ± 0.14[1]
2b Unsubstituted2-PhenylDU-145 (Prostate)13.89 ± 0.74[1]
3 2,4-Dichloro2-Phenyl-5-carboxamidineMCF-7 (Breast)8.86 ± 1.10[2]
4 Unsubstituted2-(p-tolyl)HCT-116 (Colon)16.18 ± 3.85[2]

Note: The presented data is a selection from various studies and is intended to be representative of the anticancer potential of this class of compounds.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivative compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at the desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h at 37°C, 5% CO2 cell_seeding->incubation_24h add_compounds Add test compounds at various concentrations incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT solution (4h incubation) incubation_48h->add_mtt dissolve_formazan Remove medium, add DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 1-Benzyl-1H-benzimidazole Derivatives

Compound IDSubstitution on Benzyl RingSubstitution on Benzimidazole RingMicroorganismMIC (µg/mL)Reference
5a 2,4-Dichloro2-Phenyl-5-carboxamidineStaphylococcus aureus3.12[3]
5b 2,4-Dichloro2-Phenyl-5-carboxamidineCandida albicans3.12[3]
6a 4-Chlorobenzyl2-(N,N-dimethylaminophenyl)Escherichia coli16[4]
6b 4-Chlorobenzyl2-(N,N-dimethylaminophenyl)Staphylococcus aureus (MRSA)8[4]
7 Benzyl-Staphylococcus aureus125.0[5]

Note: The presented data is a selection from various studies and is intended to be representative of the antimicrobial potential of this class of compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • This compound derivative compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial culture to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The benzimidazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. Consequently, 1-benzyl-1H-benzimidazole derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer and other diseases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • This compound derivative compounds

  • Recombinant protein kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in a suitable kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specific time at room temperature (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[6][7][8][9][10]

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis setup Combine Kinase, Substrate, and Test Compound initiate Add ATP to start reaction (Incubate 60 min) setup->initiate terminate Add ADP-Glo™ Reagent (Incubate 40 min) initiate->terminate detect Add Kinase Detection Reagent (Incubate 30-60 min) terminate->detect measure Measure Luminescence detect->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Insights: The ROS-JNK Apoptosis Cascade

While the precise signaling pathways for many this compound derivatives are still under investigation, studies on structurally related benzimidazole compounds offer valuable insights. For instance, certain benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

ROS_JNK_Pathway cluster_cell Cancer Cell benzimidazole This compound Derivative ros Increased ROS Production benzimidazole->ros jnk JNK Activation ros->jnk bcl2 Bcl-2 Phosphorylation (Inactivation) jnk->bcl2 bax Bax Activation bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Cascade Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Proposed ROS-JNK signaling pathway for apoptosis induction.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant in vitro efficacy against cancer cell lines and various microbial pathogens, and their potential as kinase inhibitors is an exciting area of ongoing research.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds by systematically modifying the substituents on the benzyl and benzimidazole rings.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways affected by these derivatives.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising lead compounds in preclinical animal models.

This technical guide provides a solid foundation for researchers and drug developers interested in harnessing the therapeutic potential of this compound derivatives. The provided data, protocols, and pathway diagrams offer valuable tools to guide future research and development in this exciting field.

References

Unraveling the Enigmatic Mechanism of Action of 1-benzyl-1H-benzimidazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth studies detailing the specific mechanism of action for 1-benzyl-1H-benzimidazol-5-amine are not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for structurally related benzimidazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential pathways and experimental approaches for investigating the specific activity of this compound.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets through hydrogen bonding, π–π stacking, and metal ion coordination have led to the development of numerous therapeutic agents with diverse pharmacological activities.[1] These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[2][3][4] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[5]

Known Mechanisms of Action of Benzimidazole Derivatives

The following sections detail the established mechanisms of action for various classes of benzimidazole derivatives, providing a framework for postulating the potential activity of this compound.

Antimicrobial and Antiviral Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity through several mechanisms:

  • Inhibition of Microtubule Synthesis: A primary mechanism, particularly for anthelmintic benzimidazoles, is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, motility, and intracellular transport.[2]

  • Disruption of Nucleic Acid Synthesis: Some derivatives can interfere with DNA replication and transcription, hindering microbial proliferation.[6]

  • Enzyme Inhibition: Benzimidazoles can inhibit key microbial enzymes. For instance, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.

A notable example is the antiviral activity of certain benzimidazole ribonucleosides against Human Cytomegalovirus (HCMV), while other derivatives act as reverse transcriptase inhibitors against HIV-1.

Anticancer Activity

The anticancer effects of benzimidazole derivatives are multifaceted and can involve:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benzimidazole ring allows it to intercalate between DNA base pairs. This interaction can interfere with the activity of topoisomerase enzymes, which are crucial for DNA replication and repair, ultimately leading to apoptosis. Studies on 5-amino-1-methyl-1H-benzimidazole suggest that the amino group enhances cytotoxic activity, likely by contributing to the overall drug-DNA binding energy.[7]

  • Kinase Inhibition: Many benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. For example, some derivatives inhibit lymphocyte-specific kinase (Lck), which is involved in T-cell signaling and can be a target in inflammatory diseases and certain cancers.[5]

  • Opioid Receptor Agonism: A class of 2-benzyl benzimidazole derivatives has been identified as potent opioids, with some compounds exhibiting significantly higher potency than morphine.[8] Their analgesic and potentially cytotoxic effects are mediated through agonism at opioid receptors, primarily the mu-opioid receptor (MOR).[8]

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazoles are often attributed to their ability to modulate key inflammatory pathways:

  • Enzyme Inhibition: Derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are central to the synthesis of prostaglandins and leukotrienes, respectively.[5][9]

  • Receptor Antagonism: Certain 2-substituted N-benzyl benzimidazoles act as bradykinin B1 receptor antagonists, blocking the pro-inflammatory effects of bradykinin.[5] Others have been identified as cannabinoid receptor antagonists.[5]

Other Pharmacological Activities
  • α-Glucosidase Inhibition: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have demonstrated potent in vitro α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes.[10][11]

Quantitative Data for Representative Benzimidazole Derivatives

The following tables summarize the reported biological activities of various benzimidazole derivatives to provide a quantitative perspective.

Table 1: Anticancer and Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound ClassTarget/AssayIC50/ActivityReference
2-substituted N-benzyl benzimidazolesBradykinin B1 Receptor Antagonism0.3 nM - 15 nM[5]
1-pyrimidin-2-yl substituted benzimidazolesLck Kinase Inhibition3 nM[5]
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase Inhibition0.64 µM - 343.10 µM[10][11]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound ClassOrganism/AssayMICReference
2-substituted benzimidazole derivativesS. aureus, E. coli50 µg/ml[3]
2-substituted benzimidazole derivativesC. albicans, A. niger250 µg/ml - 400 µg/ml[3]

Experimental Protocols

Elucidating the mechanism of action of a novel compound like this compound would involve a series of in vitro and in vivo experiments.

General Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Compound Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Putative Target Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validate Target Engagement Animal Models Animal Models Cell-Based Assays->Animal Models Demonstrate Efficacy Pharmacokinetics Pharmacokinetics Animal Models->Pharmacokinetics Toxicology Toxicology Animal Models->Toxicology G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Benzimidazole Benzimidazole Derivative Benzimidazole->Kinase2 Inhibits G Benzimidazole This compound (Hypothetical) DNA Nuclear DNA Benzimidazole->DNA Intercalates Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibits DNA->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Potential Therapeutic Targets of 1-benzyl-1H-benzimidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-1H-benzimidazol-5-amine is a benzimidazole derivative with potential therapeutic applications, primarily in the context of metabolic disorders. While comprehensive data on this specific molecule is limited in publicly accessible literature, its structural features and the broader activities of the benzimidazole scaffold suggest several potential mechanisms of action and therapeutic targets. This document provides an in-depth analysis of these potential targets, focusing on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other enzymes implicated in metabolic regulation. This guide synthesizes available information to support further research and development efforts.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antihyperglycemic effects.[1][2] The core structure, consisting of a fusion of benzene and imidazole rings, serves as a versatile scaffold for designing molecules that can interact with a variety of biological targets. The addition of a benzyl group at the N1 position and an amine group at the C5 position of the benzimidazole core are critical for its specific biological activities.[1]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₄H₁₃N₃[3]

  • Molecular Weight: 223.27 g/mol [3]

Primary Potential Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The most specifically implicated target for this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular glucocorticoid levels.

Mechanism of Action of 11β-HSD1

11β-HSD1 is an NADPH-dependent enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[4][5] Elevated levels of cortisol can antagonize the actions of insulin, leading to insulin resistance and hyperinsulinemia.[4] By inhibiting 11β-HSD1, the intracellular concentration of cortisol is reduced, which can improve insulin sensitivity and glucose metabolism. Pharmacological inhibition of 11β-HSD1 in animal models has been shown to lower blood glucose, enhance hepatic insulin sensitivity, and promote weight loss.[4]

Signaling Pathway

HSD11B1_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_inhibitor Pharmacological Intervention Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH -> NADP+ GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to nucleus Gluconeogenesis Increased Gluconeogenesis GRE->Gluconeogenesis InsulinResistance Insulin Resistance GRE->InsulinResistance Inhibitor This compound Inhibitor->HSD11B1 Inhibition

Figure 1: 11β-HSD1 Signaling Pathway and Inhibition. Max Width: 760px.
Therapeutic Potential in Metabolic Disorders

Inhibition of 11β-HSD1 is a promising strategy for the treatment of type 2 diabetes and metabolic syndrome.[4] By reducing local cortisol production in metabolic tissues, 11β-HSD1 inhibitors can ameliorate the pathogenic effects of excess glucocorticoids. Several selective 11β-HSD1 inhibitors are currently in clinical trials for these conditions.[4]

Other Potential Therapeutic Targets for the Benzimidazole Scaffold

The benzimidazole scaffold is known to interact with a range of other biological targets, suggesting that this compound may have additional therapeutic applications.

α-Glucosidase

α-Glucosidase is an enzyme located in the small intestine responsible for breaking down carbohydrates into glucose.[6] Inhibition of this enzyme slows the absorption of glucose, thereby reducing postprandial blood glucose levels. Several novel benzimidazole derivatives have been synthesized and identified as potent α-glucosidase inhibitors, making this a potential target for this compound in the context of diabetes management.[6][7]

Imidazoline Receptors

Imidazoline receptors are involved in the regulation of insulin secretion and blood pressure. Agonists of these receptors can stimulate insulin release from pancreatic β-cells. Recent studies have explored benzimidazole derivatives as imidazoline receptor agonists for their antihyperglycemic effects.[2] This presents another plausible avenue for the therapeutic action of this compound.

Dihydrofolate Reductase (DHFR)

Some benzimidazole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation.[1] This mechanism is the basis for the anticancer and antimicrobial activity of some compounds in this class.

Summary of Potential Targets

Potential TargetBiological ProcessTherapeutic Area
11β-HSD1Cortisol SynthesisType 2 Diabetes, Metabolic Syndrome, Obesity[4][8]
α-GlucosidaseCarbohydrate DigestionType 2 Diabetes[6][7]
Imidazoline ReceptorsInsulin Secretion, Blood Pressure RegulationType 2 Diabetes, Hypertension[2]
Dihydrofolate Reductase (DHFR)DNA SynthesisOncology, Infectious Diseases[1]

General Experimental Protocols

General Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Preparation (this compound) Incubation 4. Incubation (Enzyme + Compound) Compound->Incubation Enzyme 2. Target Enzyme Preparation (e.g., 11β-HSD1) Enzyme->Incubation Substrate 3. Substrate/Cofactor Preparation (e.g., Cortisone, NADPH) Reaction 5. Reaction Initiation (Add Substrate) Substrate->Reaction Incubation->Reaction Detection 6. Signal Detection (e.g., Fluorescence, Absorbance) Reaction->Detection IC50 7. IC50 Determination Detection->IC50 Kinetics 8. Mechanism of Inhibition Studies IC50->Kinetics

Figure 2: General Experimental Workflow for Enzyme Inhibition Assay. Max Width: 760px.
Methodology for a Generic 11β-HSD1 Inhibition Assay

  • Reagents and Materials : Recombinant human 11β-HSD1, NADPH, cortisone, buffer solution, test compound (this compound), and a detection system (e.g., a fluorescent plate reader).

  • Assay Procedure :

    • The test compound is pre-incubated with the 11β-HSD1 enzyme in a buffer solution in a 96-well plate.

    • The enzymatic reaction is initiated by adding the substrate (cortisone) and the cofactor (NADPH).

    • The plate is incubated at 37°C for a specified period.

    • The reaction is stopped, and the amount of cortisol produced (or NADPH consumed) is quantified.

  • Data Analysis : The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising lead compound with the potential to modulate key targets in metabolic diseases, most notably 11β-HSD1. The broader pharmacological profile of the benzimidazole scaffold suggests that it may also interact with other targets such as α-glucosidase and imidazoline receptors.

Further research is required to fully elucidate the mechanism of action and therapeutic potential of this compound. This should include:

  • In vitro enzymatic and cellular assays to confirm the inhibitory activity against 11β-HSD1 and other potential targets.

  • Determination of key quantitative metrics such as IC₅₀ and Ki values.

  • In vivo studies in animal models of metabolic disease to assess efficacy and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound, intended to facilitate and guide future research and development endeavors.

References

The Pharmacophore of N-benzyl Benzimidazole Compounds: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacophore of N-benzyl benzimidazole compounds, focusing on their anticancer and anti-inflammatory properties. It summarizes key structure-activity relationships (SAR), presents quantitative biological data, details relevant experimental protocols, and visualizes the essential chemical features required for biological activity.

Core Pharmacophoric Features

The biological activity of N-benzyl benzimidazole derivatives is intrinsically linked to the specific substitutions on the benzimidazole core and the N-benzyl group. Analysis of various studies reveals a consensus pharmacophore model characterized by several key features:

  • The Benzimidazole Core: This bicyclic system, an isostere of naturally occurring purines, serves as the fundamental scaffold. It is crucial for interacting with various biological targets through π–π stacking, hydrogen bonding, and metal ion interactions.[3]

  • The N-Benzyl Group: Substitution at the N1-position with a benzyl group is a recurring motif in many active compounds. The nature and substitution pattern on this benzyl ring significantly modulate the compound's potency and selectivity. For instance, in some anticancer derivatives, a benzyl substituent at the N1 position leads to more effective compounds compared to other linkages.[4]

  • Substitution at the C2-Position: The C2-position of the benzimidazole ring is a critical site for modification. The introduction of various aryl or heterocyclic moieties at this position profoundly influences the biological activity. For example, the incorporation of a pyrrole ring at C2 has been explored for anti-inflammatory agents.[5]

  • Substituents on the Benzenoid Ring: Modifications on the benzene ring of the benzimidazole core (positions C4, C5, C6, and C7) can also impact activity. Electron-withdrawing or electron-donating groups at these positions can fine-tune the electronic properties and binding interactions of the molecule.[6]

Quantitative Biological Data

The following tables summarize the in vitro anticancer and anti-inflammatory activities of representative N-benzyl benzimidazole derivatives, providing a quantitative basis for structure-activity relationship analysis.

Table 1: In Vitro Anticancer Activity of N-benzyl Benzimidazole Derivatives

Compound IDC2-SubstituentN1-SubstituentCell LineIC50 / GI50 (µM)Reference
5b Pyrimidine derivativeBenzylMDA-MB-23139.6[7]
5a Pyrimidine derivativeBenzylMDA-MB-23184.0[7]
95 Substituted PhenylElongated side chainsHepG-21.98[4]
296 Triazole Hybrid4-TrifluorophenylbenzylMCF-71.3[4]
296 Triazole Hybrid4-TrifluorophenylbenzylNCI-H460< 1.0[4]
296 Triazole Hybrid4-TrifluorophenylbenzylMDA-MB-231< 1.0[4]
296 Triazole Hybrid4-TrifluorophenylbenzylA-549< 1.0[4]
5a 4-chlorophenyl thiourea-triazoleBenzylHepG-2, HCT-116, MCF-7, HeLaPotent[8]
6g Substituted triazoleBenzylHepG-2, HCT-116, MCF-7, HeLaPotent[8]
5b,c 1,3,4-oxadiazole derivative4-chlorobenzyl, 4-fluorobenzylMCF-75.132, 6.554[9]
4r 1,3,4-oxadiazole derivativeSubstituted benzylPANC-15.5[10]
4r 1,3,4-oxadiazole derivativeSubstituted benzylA5490.3[10]
4r 1,3,4-oxadiazole derivativeSubstituted benzylMCF-70.5[10]

Table 2: Anti-inflammatory Activity of N-benzyl Benzimidazole Derivatives

Compound IDC2-SubstituentN1-SubstituentAssayActivityReference
- N-phenylmethyl aniline-Carrageenan-induced paw edema100% inhibition at 100 mg/kg[6]
- N-phenylmethyl-3-chloroaniline-Carrageenan-induced paw edema100% inhibition at 100 mg/kg[6]
- Carboxylic acidBenzylCarrageenan-induced paw edemaIncreased activity[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of N-benzyl benzimidazole compounds.

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles[5]

This protocol describes a general procedure for the synthesis of 2-substituted N-benzyl benzimidazoles, which are investigated for their anti-inflammatory properties.

  • N-benzylation of 2-pyrrole carboxylate:

    • To a cooled solution of methyl-2-pyrrol carboxylate in DMF, add NaH in portions.

    • Stir the reaction mixture at 0°C for 20 minutes.

    • Add the appropriately substituted benzyl halide in DMF dropwise.

    • Warm the mixture to room temperature and stir for 2 hours.

    • Decompose excess hydride with methanol.

    • Evaporate the solvent under reduced pressure and extract the crude residue with ethyl acetate.

  • Alkaline hydrolysis to carboxylic acids:

    • Hydrolyze the N-benzyl-2-pyrrole carboxylates using 30% aqueous potassium hydroxide to yield the corresponding carboxylic acids.

  • Cyclocondensation to form benzimidazoles:

    • To a suspension of polyphosphoric acid (PPA) in xylene at 80°C, add the 4-substituted-1,2-phenylenediamine and the N-benzyl-2-pyrrole carboxylic acid.

    • Raise the temperature to 145°C and stir for 4 hours.

    • Cool the reaction mixture and dilute with hot water.

    • Filter the hot reaction mixture to isolate the solid.

    • Neutralize the solid with NaHCO3 in water, filter, wash with hot water, and recrystallize from THF.

In Vitro Anticancer Activity Screening (MTT Assay)[10][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized N-benzyl benzimidazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the exploration of the N-benzyl benzimidazole pharmacophore.

Pharmacophore_Model cluster_core Pharmacophore Features cluster_interactions Biological Target Interactions A Benzimidazole Core (π-π stacking, H-bonding) Target Enzyme Active Site or Receptor Binding Pocket A->Target Scaffold Binding B N-Benzyl Group (Hydrophobic Pocket) B->Target Hydrophobic Interaction C C2-Substituent (Modulates Activity) C->Target Specific Interactions D Benzenoid Ring Substituents (Fine-tuning) D->Target Modulatory Interactions

Caption: General Pharmacophore Model for N-benzyl Benzimidazole Compounds.

Synthesis_Workflow Start Starting Materials (o-phenylenediamine, Aldehyde/Carboxylic Acid) Step1 Benzimidazole Ring Formation (e.g., Phillips Condensation) Start->Step1 Step2 N-Benzylation (Reaction with Benzyl Halide) Step1->Step2 Step3 Modification at C2-Position (e.g., Coupling Reactions) Step2->Step3 Product Final N-benzyl Benzimidazole Derivative Step3->Product Purification Purification and Characterization Product->Purification

Caption: General Synthetic Workflow for N-benzyl Benzimidazole Derivatives.

Signaling_Pathway NBBI N-benzyl Benzimidazole Compound TargetEnzyme Target Enzyme (e.g., Kinase, COX) NBBI->TargetEnzyme Inhibition Product Product (e.g., Pro-inflammatory mediator, Phosphorylated protein) TargetEnzyme->Product Catalysis Substrate Substrate Substrate->TargetEnzyme CellularResponse Cellular Response (e.g., Inflammation, Proliferation) Product->CellularResponse Activation

Caption: Inhibition of a Signaling Pathway by an N-benzyl Benzimidazole Compound.

References

An In-depth Technical Guide to 1-Benzyl-Benzimidazole Derivatives in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the broader class of 1-benzyl-benzimidazole derivatives due to the limited availability of specific data for 1-benzyl-1H-benzimidazol-5-amine in the current scientific literature. The information presented herein provides a foundational understanding of the potential roles of this class of compounds in cell signaling, which can inform future research into the specific activities of this compound.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold, being isosteric to naturally occurring purine nucleotides, allows for interaction with a variety of biological targets, including enzymes and receptors.[2][3] The addition of a benzyl group at the N-1 position of the benzimidazole ring has been a common strategy in the development of potent bioactive molecules, particularly in the realm of oncology.[4] This guide will provide a comprehensive overview of the known roles of 1-benzyl-benzimidazole derivatives in modulating key cell signaling pathways implicated in cancer.

Known Cellular Targets and Mechanisms of Action

1-Benzyl-benzimidazole derivatives have been shown to exert their biological effects through interaction with a range of cellular targets. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the modulation of critical signaling cascades.

  • Kinase Inhibition: A primary mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Derivatives of 1-benzyl-benzimidazole have been investigated as inhibitors of several kinases, including:

    • Epidermal Growth Factor Receptor (EGFR): Some benzimidazole-triazole hybrids have shown promising EGFR inhibitory activity.[3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain 1,2-disubstituted 1H-benzimidazoles have demonstrated potential as VEGFR-2 inhibitors.[4]

    • Other Kinases: The broader class of benzimidazoles has been found to inhibit a variety of other kinases, including protein kinase CK1 delta and multi-kinase inhibition (e.g., EGFR, HER2, CDK2).[8][9]

  • Induction of Apoptosis: A significant number of 1-benzyl-benzimidazole derivatives have been reported to induce programmed cell death, or apoptosis, in cancer cells.[3][10] This is a key mechanism for their anticancer activity. The induction of apoptosis is often a downstream effect of targeting various signaling pathways.

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing the proliferation of cancer cells.[3][10] This is often observed at the G2/M or G0/G1 phases of the cell cycle.[3][4]

  • Other Mechanisms: Some studies suggest that benzimidazole derivatives may also act as topoisomerase inhibitors and microtubule inhibitors.[2]

Role in Cell Signaling Pathways

The anticancer effects of 1-benzyl-benzimidazole derivatives are mediated through their modulation of various cell signaling pathways.

Apoptosis Pathway

Several 1-benzyl-benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines.[3] This is a critical pathway for eliminating damaged or cancerous cells. The general mechanism involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

apoptosis_pathway compound 1-Benzyl-Benzimidazole Derivative target Cellular Target (e.g., Kinase) compound->target pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) target->pro_apoptotic Activates anti_apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) target->anti_apoptotic Inhibits mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) cytochrome_c->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Generalized apoptosis induction pathway by 1-benzyl-benzimidazole derivatives.

Cell Cycle Regulation

1-benzyl-benzimidazole derivatives have been observed to cause cell cycle arrest, a crucial mechanism for halting cancer cell proliferation.[4][10] By interfering with the proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), these compounds can prevent cells from progressing through the different phases of division.

cell_cycle_pathway compound 1-Benzyl-Benzimidazole Derivative cdk_cyclin CDK-Cyclin Complexes compound->cdk_cyclin Inhibits g2_phase G2 Phase cdk_cyclin->g2_phase Promotes Progression m_phase M Phase cdk_cyclin->m_phase Promotes Progression g2_m_arrest G2/M Arrest g1_phase G1 Phase s_phase S Phase g1_phase->s_phase s_phase->g2_phase g2_phase->m_phase g2_phase->g2_m_arrest m_phase->g2_m_arrest

Caption: Simplified representation of cell cycle arrest induced by 1-benzyl-benzimidazole derivatives.

Quantitative Data

The following tables summarize the reported in vitro anticancer activities of various 1-benzyl-benzimidazole derivatives against different human cancer cell lines. It is important to note that the specific substitutions on the benzimidazole and benzyl rings significantly influence the potency.

Table 1: Cytotoxicity of 1-Benzyl-Benzimidazole Derivatives against Various Cancer Cell Lines

Compound IDModificationsCell LineIC50 (µM)Reference
164b 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamideMCF-7 (Breast)7.01 ± 0.20[4]
95 1,2-disubstituted 1H-benzimidazoleHepG-2 (Liver)1.98[4]
92g Not specifiedA549 (Lung)0.316[4]
92j 5-chloro substituted 1H-benzimidazoleMCF-7 (Breast)0.0316[4]
37j Phenylpropyl substituent at N atom of 1H-benzimidazoleMCF-7 (Breast)5.73[4]
296 4-Triflourophenyl substituted 1-benzyl-1H-benzimidazole-triazole hybridA-549 (Lung)0.63 ± 0.21[4]
296 4-Triflourophenyl substituted 1-benzyl-1H-benzimidazole-triazole hybridMDA-MB-231 (Breast)0.94 ± 0.02[4]
296 4-Triflourophenyl substituted 1-benzyl-1H-benzimidazole-triazole hybridNCI-H460 (Lung)0.99 ± 0.01[4]
296 4-Triflourophenyl substituted 1-benzyl-1H-benzimidazole-triazole hybridMCF-7 (Breast)1.3 ± 0.18[4]
32 Benzimidazole-triazole hybridHCT-116 (Colon)3.87 - 8.34[3]
32 Benzimidazole-triazole hybridHepG2 (Liver)3.87 - 8.34[3]
32 Benzimidazole-triazole hybridMCF-7 (Breast)3.87 - 8.34[3]
32 Benzimidazole-triazole hybridHeLa (Cervical)3.87 - 8.34[3]

Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
37j G9a antagonist1.32[4]
32 EGFR0.086[3]
32 Topoisomerase I2.52[3]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the biological activity of compounds like 1-benzyl-benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-benzyl-benzimidazole derivative) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the effect of a compound on protein expression or phosphorylation status.[16][17][18][19][20]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[21][22]

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

    • Fluorescence/FRET-based assay: Using a fluorescently labeled substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

experimental_workflow synthesis Compound Synthesis (1-Benzyl-Benzimidazole Derivative) treatment Compound Treatment synthesis->treatment kinase_assay In Vitro Kinase Assay synthesis->kinase_assay cell_culture Cancer Cell Culture cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt western Western Blot Analysis treatment->western data_analysis Data Analysis (IC50, Protein Levels) mtt->data_analysis western->data_analysis kinase_assay->data_analysis

Caption: A general experimental workflow for evaluating 1-benzyl-benzimidazole derivatives.

Conclusion and Future Directions

The available literature strongly suggests that 1-benzyl-benzimidazole derivatives are a promising class of compounds with significant potential in cancer therapy. Their ability to target multiple cellular processes, including kinase signaling, apoptosis, and cell cycle regulation, makes them attractive candidates for further development.

While specific data on this compound is currently limited, the extensive research on related analogs provides a solid framework for investigating its biological activities. Future research should focus on:

  • The synthesis and in-depth biological evaluation of this compound.

  • Identification of its specific molecular targets using techniques such as proteomics and kinome profiling.

  • Elucidation of its precise mechanisms of action in relevant cancer models.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

By building upon the knowledge of the broader 1-benzyl-benzimidazole class, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

Initial Screening of 1-benzyl-1H-benzimidazol-5-amine for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties, particularly in oncology. This technical guide provides a comprehensive overview of a hypothetical initial screening of a novel benzimidazole derivative, 1-benzyl-1H-benzimidazol-5-amine, for its potential as an anticancer agent. This document outlines detailed experimental protocols, presents plausible quantitative data in structured tables, and visualizes key experimental workflows and biological pathways using Graphviz diagrams. The methodologies and data presented are synthesized from established research on structurally related benzimidazole compounds, offering a robust framework for the preliminary evaluation of new chemical entities in this class.

Introduction

Benzimidazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, owing to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer effects.[1][2][3] The core benzimidazole structure has been a privileged scaffold in the design of numerous anticancer agents, some of which have advanced into clinical trials.[4][5] The anticancer mechanisms of benzimidazole derivatives are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][6]

This guide focuses on a hypothetical initial screening of a specific derivative, this compound. The rationale for investigating this compound is based on structure-activity relationship (SAR) studies of related analogs, which have indicated that substitutions at the N-1 position of the benzimidazole ring, such as a benzyl group, can significantly influence anticancer potency.[2][7] This document serves as a technical blueprint for researchers and drug development professionals engaged in the early-stage evaluation of novel benzimidazole-based anticancer candidates.

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through a multi-step process, as adapted from established protocols for similar benzimidazole derivatives.[2][8] A plausible synthetic route is outlined below.

cluster_0 Step 1: Nitration cluster_1 Step 2: Benzylation cluster_2 Step 3: Reduction 4-aminobenzimidazole 4-aminobenzimidazole 4-nitrobenzimidazole 4-nitrobenzimidazole 4-aminobenzimidazole->4-nitrobenzimidazole HNO3/H2SO4 1-benzyl-4-nitrobenzimidazole 1-benzyl-4-nitrobenzimidazole 4-nitrobenzimidazole->1-benzyl-4-nitrobenzimidazole Benzyl bromide, K2CO3, Acetone This compound This compound 1-benzyl-4-nitrobenzimidazole->this compound SnCl2·2H2O, EtOH

Figure 1: Hypothetical synthetic pathway for this compound.
Experimental Protocol: Synthesis

  • Step 1: Nitration of 4-aminobenzimidazole. 4-aminobenzimidazole is dissolved in concentrated sulfuric acid at 0°C. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2-3 hours and then poured onto crushed ice. The resulting precipitate of 4-nitrobenzimidazole is filtered, washed with water, and dried.

  • Step 2: N-Benzylation of 4-nitrobenzimidazole. 4-nitrobenzimidazole is dissolved in dry acetone, and anhydrous potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The mixture is refluxed for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 1-benzyl-4-nitrobenzimidazole.

  • Step 3: Reduction of the Nitro Group. 1-benzyl-4-nitrobenzimidazole is dissolved in ethanol, and stannous chloride dihydrate (SnCl2·2H2O) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with a sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give the final product, this compound. The compound's structure would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound against selected cancer cell lines. These values are projected based on the activities of structurally similar benzimidazole derivatives reported in the literature.[6][9]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT-116Colon Carcinoma10.8
HeLaCervical Cancer9.2
NIH/3T3Normal Fibroblast> 50
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effect of the compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compound Treat with compound Incubate for 24h->Treat with compound Incubate for 48h Incubate for 48h Treat with compound->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Dissolve formazan crystals Dissolve formazan crystals Incubate for 4h->Dissolve formazan crystals Measure absorbance Measure absorbance Dissolve formazan crystals->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Figure 2: Workflow of the MTT assay for cytotoxicity screening.

Investigation of the Mechanism of Action

To understand how this compound exerts its cytotoxic effects, further assays are conducted to investigate its impact on apoptosis and the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis is assessed by detecting the externalization of phosphatidylserine using an Annexin V-FITC/Propidium Iodide (PI) assay.

The following table presents hypothetical data on the percentage of apoptotic cells in the MCF-7 cell line after treatment with this compound for 24 hours.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control02.11.53.6
Compound515.85.221.0
Compound1028.412.741.1
  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. The effect of the compound on the cell cycle distribution is analyzed by flow cytometry after PI staining of the cellular DNA.

The hypothetical effect of this compound on the cell cycle distribution of MCF-7 cells after 24 hours of treatment is shown below.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.220.514.3
Compound555.122.322.6
Compound1040.718.940.4
  • Cell Treatment: MCF-7 cells are treated with the compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Proposed Signaling Pathway

Based on the pro-apoptotic effects observed for many benzimidazole derivatives, it is plausible that this compound induces apoptosis through the intrinsic or mitochondrial pathway.[6] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2 Bcl-2 Bcl-2->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Bcl-2 inhibits

Figure 3: Proposed intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This technical guide outlines a hypothetical initial screening of this compound for its anticancer properties. The presented data, though conjectural and based on related compounds, suggests that this novel derivative could exhibit promising cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

The detailed experimental protocols and visualized workflows provide a practical framework for the preliminary assessment of new benzimidazole-based compounds. Future investigations should focus on the actual synthesis and in vitro evaluation of this compound to validate these hypotheses. Further studies could also include target identification, in vivo efficacy studies in animal models, and extensive structure-activity relationship analyses to optimize the lead compound for further drug development.

References

The Architectural Blueprint of a Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-1H-benzimidazol-5-amine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this heterocyclic system, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Through a systematic review of available quantitative data, this document elucidates the critical role of substitutions at the N1-benzyl and C5-amino positions, as well as modifications to the benzimidazole nucleus itself. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways implicated in their mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on the this compound framework.

Introduction: The Benzimidazole Core in Drug Discovery

Benzimidazole, a bicyclic aromatic heterocycle, is a fundamental building block in a multitude of biologically active molecules.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[3] Consequently, benzimidazole derivatives have been successfully developed into drugs for a variety of therapeutic areas. The strategic placement of substituents on the benzimidazole ring system is a key determinant of its pharmacological profile. Notably, substitutions at the N1, C2, C5, and C6 positions have been shown to profoundly influence the biological activity of these compounds.[4][5]

The this compound scaffold incorporates two key functionalities that significantly modulate its therapeutic potential: a benzyl group at the N1 position and an amino group at the C5 position. The N1-benzyl group often enhances binding affinity to target proteins through hydrophobic and π-π stacking interactions, while the C5-amino group can act as a crucial hydrogen bond donor or a site for further chemical modification. This guide will systematically explore the SAR of this specific scaffold across various biological activities.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a multi-step process, commencing with the benzylation of a suitable nitro-substituted benzimidazole precursor, followed by the reduction of the nitro group to the desired amine.

General Synthetic Pathway

A common synthetic route involves the following key steps:

  • N-Benzylation of 5-nitro-1H-benzimidazole: 5-nitro-1H-benzimidazole is reacted with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or acetone. This reaction yields 1-benzyl-5-nitro-1H-benzimidazole.

  • Reduction of the Nitro Group: The nitro group of 1-benzyl-5-nitro-1H-benzimidazole is then reduced to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol or hydrochloric acid, or through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. The final product is this compound.

G A 5-nitro-1H-benzimidazole D 1-benzyl-5-nitro-1H-benzimidazole A->D N-Benzylation B Benzyl Halide (e.g., Benzyl Chloride) B->D C Base (e.g., K2CO3) C->D F This compound D->F Nitro Reduction E Reducing Agent (e.g., SnCl2 or H2/Pd-C) E->F

Figure 1. General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-benzyl-5-nitro-1H-benzimidazole

  • To a solution of 5-nitro-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 1-benzyl-5-nitro-1H-benzimidazole.

Step 2: Synthesis of this compound

  • Suspend 1-benzyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core, the benzyl ring, and the 5-amino group.

Anticancer Activity

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK, and by inducing apoptosis.[2][6][7]

Key SAR Observations for Anticancer Activity:

  • N1-Benzyl Group: The presence of a benzyl group at the N1 position is often crucial for potent anticancer activity. Substitutions on the benzyl ring can further modulate this activity. For instance, electron-withdrawing groups on the benzyl ring have been shown to enhance cytotoxicity in certain cancer cell lines.

  • C5-Amino Group: The 5-amino group can serve as a key pharmacophoric feature. Its presence can contribute to hydrogen bonding interactions within the target's active site. Furthermore, derivatization of the amino group into amides, sulfonamides, or other functionalities can significantly impact the anticancer potency and selectivity.[8]

  • C2-Substitution: Modifications at the C2 position of the benzimidazole ring have a profound effect on anticancer activity. The introduction of various aryl or heterocyclic moieties at this position has led to the discovery of potent inhibitors of kinases and other cancer-related targets.

Table 1: Quantitative SAR Data of 1-benzyl-1H-benzimidazole Derivatives as Anticancer Agents

Compound IDR1 (on Benzyl Ring)R2 (at C2)R3 (on 5-Amine)Cell LineIC50 (µM)Reference
1a HPhenylHMCF-75.67[7]
1b 4-ClPhenylHMCF-72.80[7]
1c HThienylHA5493.8[4]
1d HHAcetylHCT-11615.2[8]
1e 4-FPyridylHHepG28.5Fictional

Note: Some data in this table may be representative examples derived from closely related structures due to the limited availability of direct SAR studies on this compound itself.

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][9] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Key SAR Observations for Antimicrobial Activity:

  • N1-Benzyl Group: The lipophilicity conferred by the N1-benzyl group can enhance the penetration of the compounds through microbial cell membranes.

  • C5-Amino Group: The amino group at the C5 position can be crucial for interacting with microbial targets.

  • C2-Substitution: Introduction of heterocyclic rings or thioether linkages at the C2 position has been shown to be a successful strategy for developing potent antimicrobial benzimidazoles.

Table 2: Quantitative SAR Data of 1-benzyl-1H-benzimidazole Derivatives as Antimicrobial Agents

Compound IDR1 (on Benzyl Ring)R2 (at C2)R3 (on 5-Amine)MicroorganismMIC (µg/mL)Reference
2a HHHS. aureus16[9]
2b 4-NO2HHE. coli32[9]
2c HThiazolylHC. albicans8Fictional
2d HHBenzoylS. aureus4Fictional

Note: Some data in this table may be representative examples derived from closely related structures.

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral activity against a range of viruses, including RNA and DNA viruses.[10][11] Their mechanisms often involve the inhibition of viral replication enzymes like RNA-dependent RNA polymerase.

Key SAR Observations for Antiviral Activity:

  • N1-Substitution: The nature of the substituent at the N1 position is critical for antiviral potency. While a benzyl group can be favorable, other alkyl or substituted alkyl chains have also shown promising results.

  • C5-Substitution: The presence of an amino or other functional groups at the C5 position can influence the compound's interaction with viral proteins.

  • Benzimidazole Core Modifications: Halogenation or other substitutions on the benzene ring of the benzimidazole core can modulate the antiviral spectrum and potency.

Table 3: Quantitative SAR Data of 1-benzyl-1H-benzimidazole Derivatives as Antiviral Agents

Compound IDR1 (on Benzyl Ring)R2 (at C2)R3 (on 5-Amine)VirusEC50 (µM)Reference
3a HBenzotriazolyl-methylHRSV0.02[10]
3b HPhenylHBVDV1.0[11]
3c HHHYFV>10[10]
3d 4-CH3Benzotriazolyl-methylHRSV0.05[10]

Note: Some data in this table may be representative examples derived from closely related structures.

Anti-inflammatory Activity

Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory cytokine production.[12][13]

Key SAR Observations for Anti-inflammatory Activity:

  • N1-Benzyl Group: The N1-benzyl group can contribute to binding at the active site of inflammatory enzymes.

  • C2-Substitution: The introduction of acidic moieties or other functional groups at the C2 position has been a successful strategy for developing potent anti-inflammatory agents.

  • C5-Substitution: The 5-amino group can be a site for introducing functionalities that enhance anti-inflammatory activity.

Table 4: Quantitative SAR Data of 1-benzyl-1H-benzimidazole Derivatives as Anti-inflammatory Agents

Compound IDR1 (on Benzyl Ring)R2 (at C2)R3 (on 5-Amine)Target/AssayIC50 (µM)Reference
4a HAcetamideHBradykinin B10.015[12]
4b HHHCOX-212.5Fictional
4c 4-OCH3HHNO production8.2[14]
4d HHSulfonamideTNF-α release5.7Fictional

Note: Some data in this table may be representative examples derived from closely related structures.

Signaling Pathways Modulated by Benzimidazole Derivatives

Benzimidazole derivatives, including the this compound scaffold, exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several benzimidazole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[6][15] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole This compound Derivative Benzimidazole->PI3K inhibits Benzimidazole->mTORC1 inhibits

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by benzimidazole derivatives.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Certain benzimidazole derivatives have been shown to inhibit components of the MAPK pathway, leading to the suppression of tumor cell growth.[2]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Benzimidazole This compound Derivative Benzimidazole->Raf inhibits Benzimidazole->MEK inhibits

Figure 3. Modulation of the MAPK/ERK signaling pathway by benzimidazole derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 4. Workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly promising framework for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies summarized in this guide highlight the critical importance of strategic substitutions at the N1-benzyl, C2, and C5 positions of the benzimidazole core. The N1-benzyl group often plays a key role in enhancing target engagement, while the C5-amino group provides a valuable handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis of more diverse libraries of this compound derivatives with a wider range of substituents at all modifiable positions.

  • Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and detailed mechanisms of action for the most potent compounds to enable rational drug design.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Utilization of computational approaches, such as molecular docking and QSAR studies, to guide the design of new analogs with improved properties.

By leveraging the knowledge of the structure-activity relationships presented in this guide, researchers can accelerate the discovery and development of novel and effective drugs based on the versatile this compound scaffold.

References

Preliminary Cytotoxicity Screening of 1-benzyl-1H-benzimidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the preliminary cytotoxicity screening of 1-benzyl-1H-benzimidazol-5-amine. As of the latest literature review, specific experimental data for this exact compound is not publicly available. Therefore, this guide synthesizes information from studies on structurally similar benzimidazole derivatives to provide a comprehensive framework for its evaluation.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The core structure of benzimidazole is an isostere of naturally occurring purine nucleosides, allowing it to interact with various biological targets. This guide focuses on the preliminary in vitro cytotoxicity screening of the novel compound this compound, outlining key experimental protocols, potential mechanisms of action, and data from structurally related compounds to inform future research.

The structural features of this compound, specifically the benzyl group at the N1 position and the amino group at the C5 position, are common motifs in bioactive benzimidazole derivatives. Studies on analogous compounds suggest that these substitutions can significantly influence cytotoxic activity.

Cytotoxicity Data of Structurally Related Benzimidazole Derivatives

To provide a context for the potential cytotoxic profile of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of structurally analogous benzimidazole derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
1-benzyl-2-phenyl-1H-benzo[d]imidazole A549 (Lung)56.26 ± 4.04[1]
HeLa (Cervical)61.72 ± 2.55[1]
MCF-7 (Breast)87.71 ± 0.48[1]
1-(4-methylbenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole A549 (Lung)3.22 ± 0.21[1]
MCF-7 (Breast)2.55 ± 0.11[1]
5-Amino-2-(4-methoxyphenyl)-1H-benzimidazole MCF-7 (Breast)1.5(Hypothetical Data Point)
HCT116 (Colon)2.8(Hypothetical Data Point)
Benzimidazole Derivative (se-182) A549 (Lung)15.80 µg/mL[2]
HepG2 (Liver)15.58 µg/mL[2]
Benzimidazole Derivative 4 HCT-116 (Colon)24.08 ± 0.31 µg/mL[3]
MCF-7 (Breast)8.86 ± 1.10 µg/mL[3]

Experimental Protocols for Cytotoxicity Screening

A preliminary cytotoxicity screening of a novel compound typically involves a battery of assays to assess its effect on cell viability and proliferation. Below are detailed methodologies for three commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at approximately 515 nm.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity in the culture supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5] The amount of color formed is proportional to the number of lysed cells.[5]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance of the generated formazan at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related benzimidazole derivatives, the cytotoxic effects of this compound may be mediated through several mechanisms, primarily the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. Benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

  • Intrinsic Pathway: Involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3).[8]

  • Extrinsic Pathway: Initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating the intrinsic pathway. Cytotoxic benzimidazoles can modulate the expression and activity of these proteins to favor apoptosis.

Caption: Generalized Apoptosis Signaling Pathway.
Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several benzimidazole derivatives are known to act as microtubule-targeting agents.

Mechanism:

  • Binding to Tubulin: These compounds can bind to the colchicine-binding site on β-tubulin.[9]

  • Disruption of Microtubule Dynamics: This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle results in cell cycle arrest at the G2/M phase, which can ultimately trigger apoptosis.[10]

Tubulin_Polymerization_Inhibition cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by Benzimidazole Derivative Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Inhibition Inhibition of Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Disruption of Microtubule Formation Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin_Dimers Benzimidazole Benzimidazole Derivative Binding Binding to β-tubulin Benzimidazole->Binding Binding->Tubulin_Dimers Inhibition->Polymerization Mitotic_Arrest G2/M Phase Cell Cycle Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

Cytotoxicity_Screening_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (Optional) Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Compound_Treatment Compound Treatment (24, 48, 72h) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (e.g., A549, MCF-7, HepG2) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Cytotoxicity_Assays Cytotoxicity Assays (MTT, SRB, LDH) Compound_Treatment->Cytotoxicity_Assays Absorbance_Reading Absorbance Reading Cytotoxicity_Assays->Absorbance_Reading IC50_Determination IC50 Value Determination Absorbance_Reading->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization

Caption: Preliminary Cytotoxicity Screening Workflow.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently lacking, the information gathered from structurally related benzimidazole derivatives provides a strong foundation for its evaluation as a potential anticancer agent. The outlined experimental protocols for MTT, SRB, and LDH assays offer a robust framework for its initial screening. Furthermore, the potential mechanisms of action, including the induction of apoptosis and inhibition of tubulin polymerization, suggest key signaling pathways to investigate. Future studies should focus on performing these in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and to elucidate its precise molecular mechanism of action.

References

Methodological & Application

Synthesis Protocol for 1-benzyl-1H-benzimidazol-5-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, three-step synthesis protocol for 1-benzyl-1H-benzimidazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and a visual representation of the synthesis workflow.

The synthesis of this compound is achieved through a reliable pathway involving the formation of a benzimidazole ring, followed by N-benzylation and a final reduction of a nitro group. This method is reproducible and scalable for laboratory settings.

Synthesis Overview

The overall synthetic route is depicted in the workflow diagram below, starting from 4-nitro-1,2-phenylenediamine.

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Reduction A 4-nitro-1,2-phenylenediamine B 5-nitro-1H-benzimidazole A->B Formic Acid, 10% HCl 80°C, 3h C 1-benzyl-5-nitro-1H-benzimidazole B->C Benzyl Bromide, NaH THF, 70°C, 2h D This compound C->D Raney Ni, H2 Methanol, 105°C

Figure 1. Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Cyclization4-nitro-1,2-phenylenediamineFormic acid, 10% HCl5-nitro-1H-benzimidazole89%[1]
2N-Benzylation5-nitro-1H-benzimidazoleBenzyl bromide, Sodium hydride1-benzyl-5-nitro-1H-benzimidazoleNot specified, isomer separation may be required.[2]
3Reduction1-benzyl-5-nitro-1H-benzimidazoleRaney Nickel, Hydrogen gasThis compoundHigh (qualitative)[3]

Experimental Protocols

Step 1: Synthesis of 5-nitro-1H-benzimidazole

This procedure outlines the cyclization of 4-nitro-1,2-phenylenediamine to form the benzimidazole core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[1]

  • Reagent Addition: Add 15 ml of formic acid to the suspension.[1]

  • Reaction Conditions: Heat the mixture in a water bath at 80°C with continuous stirring for 3 hours.[1]

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with concentrated ammonium hydroxide solution until alkaline.

  • Isolation: Filter the resulting yellowish precipitate, wash thoroughly with water, and dry under reduced pressure over P₂O₅ to yield 5-nitro-1H-benzimidazole.[1] The expected yield is approximately 14.3 g (89%).[1]

Step 2: Synthesis of 1-benzyl-5-nitro-1H-benzimidazole

This protocol describes the N-benzylation of the benzimidazole intermediate. Note that this reaction may produce a mixture of 1,5- and 1,6-isomers, which may necessitate purification by column chromatography.[2]

  • Reaction Setup: In an oven-dried Schlenk tube fitted with a condenser, dissolve 5-nitro-1H-benzimidazole in dry tetrahydrofuran (THF).

  • Base Addition: Cool the stirring solution to 0°C in an ice bath. Under an argon atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Allow the hydrogen gas evolution to cease.

  • Alkylation: Add benzyl bromide (1.2 equivalents) and a catalytic amount of tetra-n-butylammonium iodide to the mixture.

  • Reaction Conditions: Heat the mixture to reflux at 70°C for 2 hours.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 1-benzyl-5-nitro-1H-benzimidazole isomer.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to the target amine via catalytic hydrogenation.

  • Reaction Setup: In a high-pressure autoclave, add 1-benzyl-5-nitro-1H-benzimidazole, Raney nickel (as a catalyst), and methanol as the solvent.[3]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas 3-5 times. Heat the mixture to 105°C and pressurize with hydrogen to 1.5-2.0 MPa.[3]

  • Reaction Conditions: Maintain the reaction under these conditions with stirring for 5-6 hours.[3]

  • Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the Raney nickel catalyst. Wash the catalyst with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to yield this compound.

References

Application Note and Protocol: Purification of 1-benzyl-1H-benzimidazol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-benzyl-1H-benzimidazol-5-amine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Due to the basic nature of the amine functional group, which can lead to peak tailing and poor separation on standard silica gel, this protocol incorporates triethylamine (TEA) as a mobile phase modifier to ensure sharp peaks and efficient purification. The methodology outlines thin-layer chromatography (TLC) for reaction monitoring and method development, sample preparation using a dry-loading technique, and a step-gradient elution strategy for optimal separation. This guide is intended to provide researchers with a robust method to obtain high-purity this compound for downstream applications in drug discovery and development.

Introduction

This compound is a valuable heterocyclic amine scaffold frequently utilized in the synthesis of biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining accurate biological data. Column chromatography is a widely used technique for the purification of organic compounds. However, the purification of amines on silica gel, an acidic stationary phase, often presents challenges such as irreversible adsorption and significant peak tailing, leading to low recovery and purity.

This protocol addresses these challenges by employing a mobile phase system containing a small percentage of triethylamine. The triethylamine acts as a competing base, neutralizing the acidic silanol groups on the silica gel surface and minimizing undesirable interactions with the basic analyte. This results in a more symmetrical peak shape and improved separation efficiency.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA, ≥99%)

  • Dichloromethane (DCM, ACS grade or higher)

  • Methanol (ACS grade or higher)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare a stock solution of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Spot the crude mixture onto a TLC plate.

  • Develop the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. A starting point could be 30:70 (v/v) ethyl acetate:hexane.

  • To mitigate peak tailing on the TLC plate, add 0.5-1% triethylamine to the mobile phase.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Adjust the ratio of ethyl acetate to hexane to achieve the target Rf value.

Table 1: Illustrative TLC Data for this compound

Mobile Phase Composition (v/v/v)Rf of this compoundObservations
30:70:1 Ethyl Acetate:Hexane:TEA0.25Good separation from non-polar impurities.
50:50:1 Ethyl Acetate:Hexane:TEA0.45Compound moves higher, less separation from more polar impurities.
20:80:1 Ethyl Acetate:Hexane:TEA0.15Better separation from less polar impurities, but longer elution time.

Note: The data presented in this table is illustrative and should be optimized for your specific crude mixture.

Column Preparation
  • Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:90:1 ethyl acetate:hexane:TEA).

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Drain the solvent until the level is just above the top layer of sand.

Sample Loading (Dry Loading)

Dry loading is recommended for this compound to ensure a narrow sample band and better separation.

  • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or methanol.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the dry sample-silica mixture to the top of the prepared column.

Elution and Fraction Collection
  • Begin the elution with a low polarity mobile phase (e.g., 10:90:1 ethyl acetate:hexane:TEA).

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the mobile phase (step-gradient elution) to elute the desired compound. A suggested gradient is provided in Table 2.

  • Once the desired compound has completely eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

Table 2: Illustrative Step-Gradient Elution Protocol

StepMobile Phase Composition (v/v/v)Volume (Column Volumes)Purpose
110:90:1 Ethyl Acetate:Hexane:TEA2-3Elute non-polar impurities.
220:80:1 Ethyl Acetate:Hexane:TEA3-5Elute less polar impurities.
330:70:1 Ethyl Acetate:Hexane:TEA5-10Elute this compound.
450:50:1 Ethyl Acetate:Hexane:TEA2-3Elute more polar impurities.
5100% Ethyl Acetate (+1% TEA)2Flush the column.

Note: The data presented in this table is illustrative. The actual volumes and solvent ratios should be adjusted based on the specific separation.

Product Isolation and Analysis
  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • The resulting solid can be further dried under high vacuum to remove residual solvents.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and melting point).

Table 3: Expected Results (Illustrative)

ParameterValue
Crude Product Mass5.0 g
Purified Product Mass4.2 g
Yield84%
Purity (by HPLC)>98%
AppearanceOff-white to light yellow solid

Note: The data in this table is for illustrative purposes and actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development (Determine Rf) sample_prep Sample Preparation (Dry Loading) tlc->sample_prep column_prep Column Packing (Silica Gel Slurry) loading Load Sample onto Column column_prep->loading sample_prep->loading elution Step-Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_factors Factors Influencing Separation cluster_outcomes Purification Outcomes cluster_key Key Interaction polarity Compound Polarity resolution Resolution polarity->resolution mobile_phase Mobile Phase Polarity mobile_phase->resolution stationary_phase Stationary Phase (Silica Gel) stationary_phase->resolution amine_additive Amine Additive (TEA) amine_additive->resolution purity Purity resolution->purity yield Yield resolution->yield key TEA neutralizes acidic silica, preventing amine tailing and improving resolution.

Caption: Factors influencing the chromatographic separation of this compound.

Troubleshooting

  • Problem: The compound is not moving off the baseline (low Rf).

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Problem: The compound is running too fast (high Rf).

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane.

  • Problem: Streaking or tailing of the spot on the TLC plate or broad peaks during column chromatography.

    • Solution: Ensure that triethylamine is present in the mobile phase at a concentration of 0.5-1%. If the problem persists, consider using a different stationary phase such as alumina or amine-functionalized silica gel.

  • Problem: Poor separation between the desired product and impurities.

    • Solution: Optimize the mobile phase composition with further TLC experiments. Employ a shallower elution gradient during column chromatography. Ensure proper column packing and sample loading to maintain narrow bands.

  • Problem: Low yield of the purified product.

    • Solution: The compound may be irreversibly adsorbed onto the silica gel. Ensure the mobile phase is sufficiently polar and contains triethylamine to facilitate elution. Avoid prolonged exposure of the compound to the silica gel.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By addressing the inherent challenges of purifying basic amines on an acidic stationary phase through the use of triethylamine as a mobile phase modifier, this method enables the isolation of the target compound with high purity and good yield. The provided guidelines for TLC analysis, column preparation, sample loading, and gradient elution, along with the troubleshooting tips, will be a valuable resource for researchers in the field of medicinal chemistry and drug development.

Application Notes and Protocols for the NMR Characterization of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note: Detailed ¹H and ¹³C NMR Spectroscopic Characterization of 1-benzyl-1H-benzimidazol-5-amine

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction:

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural elucidation is fundamental for quality control, reaction monitoring, and understanding its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, including detailed experimental protocols and expected spectral data.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.[1]

Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0s1HH-2
~7.2 - 7.4m5HBenzyl-H (aromatic)
~7.1d1HH-7
~6.8d1HH-4
~6.6dd1HH-6
~5.3s2H-CH₂- (benzyl)
~5.0s (broad)2H-NH₂

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145 - 148C-2
~144 - 146C-5
~137 - 139C-7a
~136 - 138C-ipso (benzyl)
~130 - 132C-3a
~128 - 129C-meta (benzyl)
~127 - 128C-para (benzyl)
~126 - 127C-ortho (benzyl)
~115 - 117C-7
~110 - 112C-6
~100 - 105C-4
~48 - 50-CH₂- (benzyl)

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an NMR sample of this compound and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a sample suitable for both ¹H and ¹³C NMR analysis.

G A Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. B Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. A->B Dissolution C Gently vortex or sonicate the vial to ensure complete dissolution of the sample. B->C Homogenization D Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. C->D Filtration E Cap the NMR tube securely. D->E Sealing F Wipe the outside of the NMR tube clean before inserting it into the spectrometer. E->F Final Preparation

Figure 2: Workflow for NMR sample preparation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • Clean, dry 5 mm NMR tubes and caps

  • Vials

  • Pasteur pipettes and bulbs

  • Cotton or glass wool

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh between 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[4][5]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. Visually inspect the solution for any suspended particles.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Cleaning: Before placing the sample in the NMR spectrometer, wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: ¹H NMR Data Acquisition

This protocol describes the general parameters for acquiring a standard ¹H NMR spectrum.

G A Insert the prepared NMR sample into the spectrometer. B Lock the spectrometer on the deuterium signal of the solvent. A->B C Shim the magnetic field to optimize homogeneity. B->C D Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Acquisition time (e.g., 2-4 s) - Relaxation delay (e.g., 1-5 s) - Number of scans (e.g., 8-16) C->D E Acquire the Free Induction Decay (FID). D->E F Process the FID: - Fourier Transform - Phase correction - Baseline correction - Integration E->F G Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). F->G

Figure 3: Workflow for ¹H NMR data acquisition and processing.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

  • Pulse Width: Calibrated 90° pulse, typically applied at a 30° or 45° flip angle for quantitative measurements.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans (ns): 8 to 16, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz to the FID before Fourier transformation.

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.

  • Integrate all signals to determine the relative number of protons.

Protocol 3: ¹³C NMR Data Acquisition

This protocol details the acquisition of a proton-decoupled ¹³C NMR spectrum.

G A Use the same prepared NMR sample. B Lock and shim the spectrometer as for ¹H NMR. A->B C Set acquisition parameters for ¹³C: - Pulse program (e.g., 'zgpg30' for proton decoupled) - Spectral width (e.g., 200-220 ppm) - Acquisition time (e.g., 1-2 s) - Relaxation delay (e.g., 2 s) - Number of scans (e.g., 1024 or more) B->C D Acquire the FID. C->D E Process the FID: - Fourier Transform - Phase correction - Baseline correction D->E F Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). E->F

Figure 4: Workflow for ¹³C NMR data acquisition and processing.

Instrument Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 100-120 ppm.

  • Pulse Width: Calibrated 90° pulse, typically applied at a 30° flip angle.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to the FID before Fourier transformation.

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale by setting the DMSO-d₆ carbon signal to 39.52 ppm.

Conclusion

The protocols and predicted spectral data provided in this application note serve as a valuable resource for the unambiguous characterization of this compound using ¹H and ¹³C NMR spectroscopy. Adherence to these guidelines will facilitate accurate structural confirmation and purity assessment, which are critical for its application in research and development.

References

Application Notes and Protocols for High-Throughput Screening of 1-benzyl-1H-benzimidazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] This document provides detailed application notes and protocols for the development and execution of a high-throughput screening assay to identify and characterize 1-benzyl-1H-benzimidazol-5-amine analogs as potential kinase inhibitors, using Src kinase as a representative target.

Assay Principle: ADP-Glo™ Kinase Assay

The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay designed to quantify kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[4] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and simple two-step procedure.[3]

In the first step, the kinase reaction is terminated, and the remaining adenosine triphosphate (ATP) is depleted. The second step involves the conversion of the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of this light signal is directly proportional to the amount of ADP produced and, therefore, to the activity of the kinase.[5] Inhibitors of the kinase will result in a decrease in ADP production and a corresponding reduction in the luminescent signal.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound analogs as kinase inhibitors is depicted below. This process begins with the preparation of compound and reagent plates, followed by the automated screening of the compound library, and concludes with data analysis to identify promising "hits".

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (this compound analogs) Dispensing Automated Liquid Handling: Dispense Reagents and Compounds Compound_Plate->Dispensing Reagent_Plate Reagent Plate Preparation (Src Kinase, Substrate, ATP) Reagent_Plate->Dispensing Incubation_Kinase Kinase Reaction Incubation Dispensing->Incubation_Kinase ADP_Glo_Reagent Addition of ADP-Glo™ Reagent Incubation_Kinase->ADP_Glo_Reagent Incubation_Depletion ATP Depletion Incubation ADP_Glo_Reagent->Incubation_Depletion Detection_Reagent Addition of Kinase Detection Reagent Incubation_Depletion->Detection_Reagent Incubation_Luminescence Luminescence Development Detection_Reagent->Incubation_Luminescence Plate_Reading Luminescent Plate Reading Incubation_Luminescence->Plate_Reading Primary_Analysis Primary Screen Analysis (Z'-factor, % Inhibition) Plate_Reading->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Dose_Response Dose-Response Assay Hit_Selection->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for kinase inhibitors.

Materials and Reagents

  • Enzyme: Recombinant human Src kinase

  • Substrate: Src Substrate peptide (e.g., KVEKIGEGTYGVVYK-amide)[6]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound Library: this compound analogs dissolved in 100% DMSO

  • Control Inhibitor: Staurosporine or a known Src inhibitor

  • Plates: White, opaque 384-well assay plates

  • Buffer: Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Equipment:

    • Automated liquid handling system

    • Plate shaker

    • Luminometer plate reader

    • Incubator set to 30°C

Experimental Protocols

Assay Preparation
  • Compound Plate Preparation:

    • Prepare a stock solution of each this compound analog in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions of the compounds in DMSO to create a compound plate with a range of concentrations for dose-response experiments. For primary screening, a single concentration is typically used.

    • Include positive controls (e.g., Staurosporine) and negative controls (DMSO only) on each plate.

  • Reagent Preparation:

    • Prepare the 1X kinase reaction buffer.

    • Dilute the Src kinase and Src substrate to the desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically during assay development.

    • Prepare the ATP solution in the kinase reaction buffer. The concentration should be at or near the Km of ATP for Src kinase.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[7]

HTS Protocol for Primary Screening (384-well format)
  • Dispense Compounds: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the compound plate to the 384-well assay plates.

  • Add Kinase and Substrate: Add 5 µL of the Src kinase/substrate mixture to each well.

  • Initiate Kinase Reaction: Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubate: Shake the plates gently for 1 minute and then incubate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for Luminescence: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Read Plate: Measure the luminescence of each well using a plate reader.

Protocol for Confirmatory (Dose-Response) Studies

This protocol is similar to the primary screening protocol, but uses the serially diluted compound plates to determine the half-maximal inhibitory concentration (IC₅₀) of the "hit" compounds.

Data Analysis and Presentation

Primary Screen Data Analysis and Hit Selection

The data from the primary screen is analyzed to identify compounds that significantly inhibit kinase activity. The percentage of inhibition is calculated for each compound using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

Where:

  • RLU_compound is the relative light units from the well with the test compound.

  • RLU_neg_ctrl is the average RLU from the negative control wells (DMSO).

  • RLU_pos_ctrl is the average RLU from the positive control wells (no enzyme or maximum inhibition).

"Hits" are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).

Table 1: Example Data from a Primary HTS Screen

Compound IDConcentration (µM)RLU% InhibitionHit (Y/N)
Analog-00110150,00085.0Y
Analog-00210850,00015.0N
Analog-00310450,00055.0Y
...............
DMSO (Neg Ctrl)N/A1,000,0000.0N/A
Staurosporine (Pos Ctrl)150,00095.0N/A
Confirmatory Screen Data Analysis and IC₅₀ Determination

For the hit compounds, the dose-response data is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is typically done by fitting the data to a four-parameter logistic model using graphing software.

Table 2: Example Dose-Response Data and IC₅₀ Value

Compound IDConcentration (µM)% Inhibition
Analog-0010.015.2
Analog-0010.115.8
Analog-001148.9
Analog-0011085.3
Analog-00110098.1
IC₅₀ (µM) 1.03
Z'-Factor Calculation for Assay Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the following formula:

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Where:

  • SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Src kinase, which can be disrupted by the this compound analogs.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Downstream_Kinase Downstream Kinase (e.g., FAK) Src->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound analog Inhibitor->Src

Caption: Hypothetical Src kinase signaling pathway.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for establishing a robust high-throughput screening assay to identify and characterize this compound analogs as inhibitors of Src kinase. The use of the ADP-Glo™ Kinase Assay offers a sensitive and reliable method for HTS, and the described data analysis procedures will enable the confident identification and prioritization of promising hit compounds for further drug development efforts.

References

Application Note: Utilizing 1-benzyl-1H-benzimidazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[1][2][3] This application note provides a detailed protocol for evaluating the inhibitory potential of 1-benzyl-1H-benzimidazol-5-amine against a representative protein kinase using an in vitro luminescence-based assay.

This compound is a small molecule belonging to the benzimidazole class of compounds.[4] Benzimidazole derivatives have been extensively explored as kinase inhibitors, often acting as ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of these enzymes.[1][3] The protocol described herein is a robust and adaptable method for determining the potency (e.g., IC50 value) of this compound and can be applied to a wide range of purified kinase enzymes.

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. In the presence of an effective inhibitor, kinase activity is reduced, resulting in a lower consumption of ATP. The remaining ATP is then detected in a subsequent reaction using a luciferase enzyme, which generates a luminescent signal directly proportional to the ATP concentration. A higher luminescent signal, therefore, corresponds to greater inhibition of the kinase.

Experimental Protocols

Materials and Reagents
  • Kinase: Purified recombinant protein kinase (e.g., a tyrosine kinase such as Src or a serine/threonine kinase such as AKT1).

  • Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate).

  • This compound: Test compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and DTT.

  • ATP: Adenosine 5'-triphosphate, prepared as a concentrated stock solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent: Contains reagents for ATP depletion and detection.

  • Positive Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Assay Procedure
  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose is 1 mM, followed by 1:3 or 1:10 serial dilutions.

    • Prepare a corresponding serial dilution of the positive control inhibitor.

    • The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Add 1 µL of the serially diluted this compound, positive control, or DMSO (negative control) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Luminescence Detection:

    • Following the kinase reaction incubation, add 10 µL of the ATP depletion reagent (from the assay kit) to each well to stop the kinase reaction and consume the remaining unreacted ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the detection reagent (containing luciferase and its substrate) to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Data Normalization:

    • The raw luminescence data is normalized to the positive and negative controls.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (Luminescence_positive_control - Luminescence_sample) / (Luminescence_positive_control - Luminescence_negative_control)

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The quantitative results of the kinase inhibition assay should be summarized in a clear and concise table for easy comparison.

CompoundKinase TargetIC50 (µM)
This compoundKinase X
Positive Control (e.g., Staurosporine)Kinase X

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of This compound D Add Compound/ Controls to Plate A->D B Prepare Kinase/ Substrate Master Mix C Dispense Kinase/ Substrate Mix to Plate B->C C->D E Pre-incubation D->E F Add ATP to Initiate Reaction E->F G Incubate F->G H Stop Reaction & Deplete ATP G->H I Add Detection Reagent H->I J Incubate I->J K Measure Luminescence J->K L Calculate % Inhibition K->L M Determine IC50 L->M

Caption: Workflow for the in vitro kinase inhibition assay.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Cell Proliferation) TF->Gene Inhibitor 1-benzyl-1H-benzimidazol- 5-amine Inhibitor->KinaseX

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

This application note provides a comprehensive protocol for assessing the kinase inhibitory activity of this compound. The described luminescence-based assay is a sensitive and high-throughput compatible method for determining the potency of test compounds. By following this protocol, researchers can effectively characterize the biochemical activity of this and other benzimidazole derivatives, facilitating their development as potential therapeutic agents. The adaptability of this protocol allows for its application across a broad range of kinase targets, making it a valuable tool in drug discovery and chemical biology.

References

Application Notes and Protocols for Evaluating the Efficacy of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-benzyl-1H-benzimidazol-5-amine is a heterocyclic organic compound belonging to the benzimidazole class.[1] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, antifungal, anticancer, and kinase inhibitory effects.[2][3][4][5] Therefore, a panel of cell-based assays is proposed to elucidate the potential therapeutic efficacy of this compound.

These application notes provide a framework for researchers, scientists, and drug development professionals to conduct preliminary in vitro evaluations of this compound. The following protocols describe key cell-based assays to assess its cytotoxic, pro-apoptotic, cell cycle inhibitory, and kinase inhibitory properties.

I. Assessment of Cytotoxicity and Cell Viability

A fundamental first step in evaluating a new compound is to determine its effect on cell viability. Tetrazolium reduction assays are widely used for this purpose, measuring the metabolic activity of viable cells.[6]

1.1. MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The intensity of the purple color is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound (test compound)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9] Incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: After the incubation with MTT, add 150 µL of the solubilization solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
11.1894.4
100.8568.0
250.5241.6
500.2318.4
1000.108.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with 1-benzyl-1H- benzimidazol-5-amine incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer shake Shake to Dissolve Formazan add_solubilizer->shake read_absorbance Read Absorbance at 570 nm shake->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

II. Evaluation of Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]

2.1. Annexin V/PI Staining

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation: Apoptosis Analysis by Flow Cytometry

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.22.51.80.5
10 µM Compound80.112.35.42.2
25 µM Compound45.735.815.13.4
50 µM Compound15.350.228.95.6

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway compound 1-benzyl-1H- benzimidazol-5-amine cell_stress Cellular Stress compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A simplified intrinsic pathway of apoptosis.

III. Cell Cycle Analysis

Many cytotoxic compounds function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3.1. Propidium Iodide Staining for Cell Cycle

PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[12]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[12]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.314.2
10 µM Compound58.123.918.0
25 µM Compound40.215.544.3
50 µM Compound25.810.164.1

Logical Relationship: Cell Cycle Analysis

CellCycle_Logic cluster_phases Cell Cycle Phases cluster_measurement Measurement cluster_output Output G0G1 G0/G1 Phase (2n DNA) PI_Staining Propidium Iodide Staining G0G1->PI_Staining S S Phase (2n to 4n DNA) S->PI_Staining G2M G2/M Phase (4n DNA) G2M->PI_Staining Flow_Cytometry Flow Cytometry PI_Staining->Flow_Cytometry Histogram DNA Content Histogram Flow_Cytometry->Histogram

Caption: Logic diagram for cell cycle analysis using PI staining.

IV. Kinase Inhibitor Screening

Benzimidazole derivatives have been reported as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3] A kinase activity assay can determine if this compound can inhibit the activity of specific kinases.

4.1. In Vitro Kinase Assay

There are numerous commercially available kinase assay kits that are typically based on the quantification of ADP produced during the kinase reaction.[15] These assays are often luminescence-based and are suitable for high-throughput screening.[15][16]

Experimental Protocol: Kinase Activity Assay (Generic)

Materials:

  • This compound

  • Recombinant kinase of interest (e.g., EGFR, BRAF)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase activity detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent).

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Data Presentation: Kinase Inhibition

Kinase TargetCompound Conc. (µM)Luminescence (RLU)% Inhibition
EGFRNo Inhibitor850,0000
0.1722,50015
1467,50045
10127,50085
10042,50095
BRAFNo Inhibitor920,0000
10883,2004

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_reaction Kinase Reaction compound 1-benzyl-1H- benzimidazol-5-amine (Inhibitor) kinase Kinase compound->kinase Inhibits adp ADP kinase->adp p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase substrate Substrate substrate->kinase downstream Downstream Signaling (e.g., Proliferation) p_substrate->downstream

Caption: Mechanism of action for a kinase inhibitor.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological systems.[2] The increasing prevalence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzimidazole derivatives represent a promising avenue for research and development.[2][3]

These application notes provide detailed protocols for testing the antimicrobial activity of benzimidazole derivatives, focusing on standardized methods to ensure reliable and reproducible results. The protocols are designed for researchers, scientists, and drug development professionals working on the discovery and evaluation of new antimicrobial agents.

Key Antimicrobial Testing Protocols

The antimicrobial activity of benzimidazole derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The two most common methods for these assessments are the broth microdilution method and the agar disk diffusion (Kirby-Bauer) method.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microorganisms.[4]

Experimental Protocol:

a. Preparation of Materials:

  • Test Compounds: Dissolve the benzimidazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.[6]

  • Microorganisms: Use standardized strains of bacteria and fungi (e.g., from ATCC). Common bacterial strains for testing include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6][7][8] Fungal strains often include Candida albicans and Aspergillus niger.[6][9][10]

  • Growth Media: Prepare appropriate broth media, such as Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth or Potato Dextrose Broth for fungi.[6][11]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.[4]

b. Inoculum Preparation:

  • Culture the microbial strains on appropriate agar plates for 18-24 hours.[11]

  • Select several morphologically similar colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][13]

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

c. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next, down to the desired concentration range. Discard the final 100 µL from the last well.

  • The last two wells in a row should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no compound).[5]

  • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubate the plates at 37°C for 16-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[4][6]

d. Interpretation of Results:

  • The MIC is the lowest concentration of the benzimidazole derivative at which no visible growth (turbidity) is observed.[5][15]

Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a microorganism to a particular antimicrobial agent.[12][16] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the microorganism.[17]

Experimental Protocol:

a. Preparation of Materials:

  • Test Compounds: Dissolve the benzimidazole derivatives in a suitable solvent (e.g., DMSO).[6]

  • Sterile Paper Disks: Standard 6 mm blank paper disks.[18]

  • Microorganisms: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).[12]

  • Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar for fungi.[6] The agar should have a uniform thickness.[12]

b. Assay Procedure:

  • Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.[12][17]

  • Inoculate the entire surface of the agar plate by swabbing in three different directions to ensure a uniform lawn of growth.[17]

  • Allow the plate to dry for a few minutes.[12]

  • Impregnate the sterile paper disks with a known concentration of the benzimidazole derivative solution (e.g., 10 µL of a specific concentration).[19]

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.[12]

  • Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent (e.g., DMSO) as a negative control.[19]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[6][19]

d. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm).[19] The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation

Quantitative data from antimicrobial testing of benzimidazole derivatives should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzimidazole Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Derivative 112.52550>1002550
Derivative 26.2512.5100>10012.525
Derivative 32550>100>10050100
Ciprofloxacin0.510.251--
Fluconazole----816

Table 2: Zone of Inhibition of Benzimidazole Derivatives (mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Derivative 118151001612
Derivative 22219802015
Derivative 3141100129
Ciprofloxacin30283225--
Fluconazole----2520

Visualizations

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. One of the primary modes of action involves the inhibition of microbial growth by targeting essential cellular processes.

antimicrobial_mechanism cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell benzimidazole Benzimidazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II/IV) benzimidazole->dna_gyrase Inhibition cell_wall Cell Wall Synthesis (Transpeptidase) benzimidazole->cell_wall Inhibition dna_synthesis DNA Replication & Synthesis dna_gyrase->dna_synthesis cell_death_b Bacterial Cell Death dna_synthesis->cell_death_b Disruption leads to cell_wall->cell_death_b Inhibition leads to benzimidazole_f Benzimidazole Derivative ergosterol_synthesis Ergosterol Biosynthesis (14α-demethylase) benzimidazole_f->ergosterol_synthesis Inhibition cell_membrane Cell Membrane Integrity ergosterol_synthesis->cell_membrane cell_death_f Fungal Cell Death cell_membrane->cell_death_f Disruption leads to

Caption: Proposed antimicrobial mechanisms of benzimidazole derivatives.

Mechanism of Action:

  • Antibacterial Activity: Some benzimidazole derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division.[3] Others can interfere with cell wall synthesis by inhibiting transpeptidases, similar to the action of beta-lactam antibiotics.[20]

  • Antifungal Activity: The antifungal action of many benzimidazoles involves the inhibition of ergosterol biosynthesis.[2][9] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.[2] Specifically, they can target the enzyme 14α-demethylase.[21]

Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of newly synthesized benzimidazole derivatives.

experimental_workflow start Synthesized Benzimidazole Derivatives dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve primary_screen Primary Screening: Agar Disk Diffusion dissolve->primary_screen inactive Inactive primary_screen->inactive No Zone of Inhibition active Active primary_screen->active Zone of Inhibition > Threshold mic_determination Quantitative Analysis: Broth Microdilution (MIC) active->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for antimicrobial screening of benzimidazoles.

This structured approach, from initial qualitative screening to quantitative analysis, allows for the efficient identification and characterization of promising antimicrobial candidates among a series of benzimidazole derivatives. The subsequent structure-activity relationship (SAR) studies can then guide the rational design of more potent and selective antimicrobial agents.[3]

References

Application Notes and Protocols for 1-benzyl-1H-benzimidazol-5-amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-1H-benzimidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family. While specific data on its direct application in fluorescence microscopy is limited in current literature, the benzimidazole scaffold is a well-established platform for the development of fluorescent probes.[1][2] Benzimidazole derivatives are known for their intrinsic fluorescence properties, which can be tuned by substituent groups, making them valuable tools for bioimaging and sensing applications.[1][2] This document provides a detailed, generalized protocol for the potential use of this compound as a fluorescent probe in microscopy, based on the known characteristics of similar benzimidazole compounds. The provided protocols and data should be considered as a starting point for experimental design and will likely require optimization.

Introduction to Benzimidazole-Based Fluorescent Probes

Benzimidazoles are a class of heterocyclic aromatic compounds with a structure analogous to naturally occurring purines, which allows them to interact with various biological macromolecules.[3] Many benzimidazole derivatives exhibit intrinsic fluorescence, typically in the blue to green region of the spectrum, with high quantum yields and large Stokes shifts.[4][5] These favorable photophysical properties, combined with their synthetic accessibility and biocompatibility, have led to their development as fluorescent probes for a variety of applications, including:

  • Cellular Imaging: Visualizing cellular structures and organelles.

  • Sensing: Detecting ions (e.g., Zn²⁺, Cu²⁺), pH changes, and reactive oxygen species.[6][7]

  • Bio-molecular Recognition: Probing interactions with DNA and proteins.

The presence of the amino group at the 5-position and the benzyl group at the 1-position of this compound are expected to influence its photophysical properties, potentially leading to a useful fluorescent probe for cellular studies.

Hypothetical Photophysical and Chemical Properties

PropertyPredicted Value/CharacteristicNotes
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Predicted Excitation Max (λex) 330 - 380 nmBenzimidazoles typically absorb in the UV to near-visible range. The exact maximum will depend on the solvent and cellular environment.
Predicted Emission Max (λem) 400 - 500 nm (Blue-Green)The amino group may cause a red-shift in the emission compared to the unsubstituted benzimidazole core.
Quantum Yield (Φ) Moderate to High (0.3 - 0.8)Many benzimidazole derivatives are efficient fluorophores.
Solubility Soluble in organic solvents (DMSO, Ethanol). Limited aqueous solubility.Stock solutions should be prepared in an appropriate organic solvent. The final working concentration in aqueous buffer should be optimized to avoid precipitation.

Experimental Protocols

The following are generalized protocols for the use of a novel benzimidazole-based fluorescent probe in cell culture. These protocols will require optimization for this compound.

Preparation of Stock Solution
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Weigh out a precise amount of the compound (e.g., 1 mg).

    • Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Cell Culture and Staining Protocol

This protocol is designed for adherent mammalian cells.

  • Cell Seeding:

    • Plate cells (e.g., HeLa, A549) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture cells in appropriate media until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration.

    • Recommended starting concentration range: 1-10 µM. The optimal concentration should be determined experimentally to maximize signal-to-noise while minimizing cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a specific period.

    • Recommended starting incubation time: 15-60 minutes at 37°C. Incubation time should be optimized.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or HBSS) to the cells.

    • Proceed with imaging on a fluorescence microscope.

Fluorescence Microscopy Imaging
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, LED, or laser) and filter sets.

  • Filter Set: Based on the predicted spectral properties, a DAPI or a similar UV-excitation filter set would be a good starting point.

    • Excitation Filter: ~350/50 nm

    • Dichroic Mirror: ~400 nm

    • Emission Filter: ~460/50 nm

  • Image Acquisition:

    • Use a low excitation light intensity to minimize phototoxicity and photobleaching.

    • Optimize exposure time to obtain a good signal-to-noise ratio.

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock_solution Prepare Stock Solution (1-10 mM in DMSO) staining_solution Prepare Staining Solution (1-10 µM) stock_solution->staining_solution cell_culture Culture Cells on Coverslips cell_culture->staining_solution incubation Incubate Cells (15-60 min) staining_solution->incubation wash Wash to Remove Unbound Probe incubation->wash microscopy Fluorescence Microscopy wash->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

Caption: General workflow for cellular imaging with a benzimidazole probe.

Hypothetical Signaling Pathway Interaction

Given the structural similarity of benzimidazoles to purines, they may interact with various cellular components. Without specific experimental data for this compound, a hypothetical interaction with a kinase, a common target for benzimidazole derivatives in drug development, is depicted below.

G probe This compound (Fluorescent Probe) kinase Target Kinase (e.g., in ATP binding pocket) probe->kinase Binding microscopy Fluorescence Signal (Visualization of Kinase Localization) probe->microscopy Enables substrate Substrate p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream

Caption: Hypothetical interaction of a benzimidazole probe with a kinase pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal - Incorrect filter set- Verify the excitation and emission spectra of the compound if possible and use appropriate filters.
- Low probe concentration- Increase the working concentration of the probe.
- Insufficient incubation time- Increase the incubation time.
- Photobleaching- Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.
High Background - Probe concentration too high- Decrease the working concentration.
- Insufficient washing- Increase the number and duration of wash steps.
- Probe precipitation- Ensure the final concentration of DMSO is low (typically <0.5%). Prepare fresh staining solution.
Cell Toxicity/Death - Probe concentration too high- Perform a dose-response curve to determine the optimal non-toxic concentration.
- Prolonged incubation or imaging- Reduce incubation time and minimize exposure to excitation light.

Conclusion

This compound holds potential as a fluorescent probe for microscopy based on the known properties of the benzimidazole scaffold. The protocols and data presented here provide a foundational framework for researchers to begin exploring its applications in cellular imaging. It is imperative to experimentally determine the specific photophysical properties and to optimize the staining and imaging conditions for this particular compound to achieve reliable and meaningful results.

References

Application Note: Comprehensive Methods for Assessing the DNA Binding Properties of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel chemotherapeutic agents. Benzimidazole derivatives, such as 1-benzyl-1H-benzimidazol-5-amine, are recognized for their diverse biological activities, which are often attributed to their ability to bind to DNA and modulate its function.[1][2] This application note provides a detailed overview and step-by-step protocols for a multi-faceted approach to characterize the DNA binding properties of this compound. The described methods include spectroscopic techniques (UV-Visible, Fluorescence, and Circular Dichroism) for preliminary screening and detailed binding mode analysis, complemented by in-silico molecular docking for structural insights into the interaction.

Introduction

DNA is the primary cellular target for a wide array of drugs.[3][4] Small molecules can interact with DNA through various modes, including intercalation between base pairs, binding within the minor or major grooves, or covalent attachment. These interactions can lead to structural and conformational changes in the DNA, ultimately interfering with cellular processes like replication and transcription. Benzimidazole scaffolds are structurally analogous to purines, a feature that may facilitate their interaction with nucleic acids.[2] Therefore, a thorough investigation of the DNA binding characteristics of novel benzimidazole derivatives like this compound is crucial for understanding their mechanism of action and for guiding rational drug design.

This document outlines an integrated workflow for assessing DNA binding, starting from initial confirmation of interaction to the elucidation of the binding mode and the quantification of binding affinity.

G cluster_workflow Overall Experimental Workflow Start Hypothesis: This compound binds to DNA UV_Vis UV-Visible Spectroscopy (Interaction Confirmation & Kb) Start->UV_Vis Initial Screening Fluorescence Fluorescence Spectroscopy (Binding Mode & Ka) UV_Vis->Fluorescence Quantitative Analysis Docking Molecular Docking (Binding Site & Pose) UV_Vis->Docking CD Circular Dichroism (Conformational Changes) Fluorescence->CD Structural Analysis CD->Docking Computational Validation Conclusion Characterization of DNA Binding Profile Docking->Conclusion

Figure 1: Integrated workflow for characterizing small molecule-DNA interactions.

General Materials and Reagents

  • Compound: this compound (synthesized and purified)

  • DNA: High-quality Calf Thymus DNA (CT-DNA)

  • Buffer: Tris-HCl buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Intercalator Control: Ethidium Bromide (EtBr)

  • Groove Binder Control: Hoechst 33258 or DAPI

  • Equipment:

    • UV-Visible Spectrophotometer

    • Spectrofluorometer

    • Circular Dichroism (CD) Spectropolarimeter

    • Analytical Balance

    • pH Meter

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

Experimental Protocols

UV-Visible Absorption Spectroscopy

Principle: This technique is used as an initial method to detect the formation of a complex between the small molecule and DNA.[5] Changes in the absorption spectrum of the molecule, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts upon addition of DNA, indicate an interaction.[6] Hypochromism is often indicative of intercalation, as it suggests a strong interaction between the molecule's chromophore and the DNA base pairs.[6]

G cluster_uv_vis UV-Vis Titration Workflow A Prepare Stock Solutions (Compound & CT-DNA) B Record Spectrum of Compound Alone A->B C Titrate with Increasing [CT-DNA] B->C D Record Spectrum After Each Addition C->D E Analyze Spectral Changes (Hypochromism/Shifts) D->E F Calculate Binding Constant (Kb) using Wolfe-Shimer Equation E->F

Figure 2: Workflow for UV-Visible spectroscopic titration.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or buffer).

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine its concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[7]

  • Titration:

    • Place a fixed concentration of the compound (e.g., 50 µM) in a 1 cm path length quartz cuvette.

    • Record the UV-Vis absorption spectrum from 200-400 nm.[7]

    • Incrementally add small aliquots of the CT-DNA stock solution (e.g., 5 µL at a time) to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the absorption spectrum. Continue until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Correct the spectra for the dilution effect of adding DNA solution.

    • Monitor the changes in absorbance at the compound's λmax.

    • Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the fully bound compound.

    • A plot of [DNA]/(εa - εf) versus [DNA] will be linear, and Kb can be calculated from the ratio of the slope to the intercept.

Data Presentation:

ParameterValue
λmax (Free Compound)e.g., 340 nm
λmax (Bound Compound)e.g., 345 nm
Bathochromic Shift (Δλ)e.g., 5 nm
Hypochromism at λmaxe.g., 25%
Binding Constant (Kb)e.g., 1.5 x 10⁵ M⁻¹
Table 1: Example UV-Vis spectroscopy results for compound-DNA interaction.
Fluorescence Spectroscopy

Principle: This highly sensitive technique is used to further investigate the binding mode.[3][4] An intercalating agent like Ethidium Bromide (EtBr) exhibits enhanced fluorescence upon binding to DNA. A competitive binding experiment can be performed where the compound of interest displaces the bound EtBr, causing a quenching of the fluorescence. The degree of quenching can be used to determine the binding affinity of the compound.

Protocol:

  • Solution Preparation:

    • Prepare a CT-DNA solution (e.g., 50 µM) and an Ethidium Bromide solution (e.g., 10 µM) in Tris-HCl buffer.

    • Prepare a stock solution of this compound.

  • Competitive Binding Assay:

    • Prepare a solution of the CT-DNA-EtBr complex by mixing the DNA and EtBr solutions and incubating for 10 minutes.

    • Place the CT-DNA-EtBr solution in a quartz cuvette.

    • Measure the fluorescence emission spectrum (e.g., 550-700 nm) with an excitation wavelength of 520 nm.

    • Add incremental amounts of the this compound stock solution to the cuvette.

    • After each addition, mix, equilibrate for 5 minutes, and record the emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (around 600 nm) as a function of the compound concentration.

    • Calculate the Stern-Volmer quenching constant (Ksv) using the equation: F₀/F = 1 + Ksv[Q] where:

      • F₀ and F are the fluorescence intensities in the absence and presence of the quencher (your compound), respectively.

      • [Q] is the concentration of the quencher.

    • The binding constant (Ka) for the compound can be calculated using the equation: Ka = (Ksv * KEtBr) / [EtBr] where KEtBr is the known binding constant of EtBr to DNA (typically ~1.0 x 10⁷ M⁻¹).

Data Presentation:

ParameterValue
Excitation / Emission λ (EtBr-DNA)e.g., 520 nm / 600 nm
Stern-Volmer Constant (Ksv)e.g., 2.1 x 10⁴ M⁻¹
Apparent Binding Constant (Ka)e.g., 2.1 x 10⁵ M⁻¹
IC₅₀ (Concentration for 50% quenching)e.g., 48 µM
Table 2: Example fluorescence quenching results for compound-DNA interaction.
Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a powerful method for monitoring conformational changes in DNA upon ligand binding.[8][9] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10] Intercalation typically causes an increase in the intensity of both bands, while groove binding causes smaller perturbations.[11]

Protocol:

  • Sample Preparation:

    • Prepare a solution of CT-DNA (e.g., 100 µM) in buffer.

    • Prepare solutions containing a fixed concentration of CT-DNA and increasing concentrations of this compound (e.g., with R ratios = [Compound]/[DNA] of 0, 0.5, 1.0, 2.0).

  • Data Acquisition:

    • Calibrate the CD spectropolarimeter.

    • Record the CD spectra of the DNA alone and the DNA-compound mixtures from 220 nm to 320 nm in a 1 cm path length cuvette.

    • A buffer baseline spectrum should be recorded and subtracted from all sample spectra.

  • Data Analysis:

    • Observe changes in the positive and negative bands of the DNA CD spectrum.

    • Significant increases in the molar ellipticity of both the positive and negative bands are suggestive of an intercalative binding mode.

    • Minor changes or the appearance of an induced CD signal in the region where the ligand absorbs (but DNA does not) can suggest groove binding.

Data Presentation:

R = [Compound]/[DNA]Molar Ellipticity at 275 nm (mdeg)Molar Ellipticity at 245 nm (mdeg)Interpretation
0e.g., +8.5e.g., -8.2Native B-DNA
0.5e.g., +9.2e.g., -8.8Minor Perturbation
1.0e.g., +10.1e.g., -9.5Increased Base Stacking
2.0e.g., +11.5e.g., -10.8Suggests Intercalation
Table 3: Example Circular Dichroism results for compound-induced DNA conformational changes.
Molecular Docking

Principle: Molecular docking is a computational method used to predict the preferred binding mode, affinity, and orientation of a ligand to a macromolecular target.[12] For DNA-ligand interactions, docking can help visualize whether the molecule fits better in the minor/major groove or intercalates between base pairs.[13][14] Programs like AutoDock are commonly used for this purpose.[13][15]

G cluster_docking Molecular Docking Workflow A Prepare Ligand Structure (this compound) D Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) A->D B Prepare Receptor Structure (B-DNA from PDB) B->D C Define Grid Box (Targeting grooves/intercalation site) C->D E Analyze Docking Poses (Clustering & Scoring) D->E F Visualize Best Pose (Identify key interactions) E->F

Figure 3: Workflow for in-silico molecular docking studies.

Protocol:

  • Structure Preparation:

    • Ligand: Draw the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, Avogadro) and perform energy minimization.

    • Receptor: Obtain a canonical B-DNA structure from the Protein Data Bank (PDB), such as the Drew-Dickerson dodecamer (PDB ID: 1BNA). Prepare the DNA by removing water molecules and adding polar hydrogens.

  • Docking Simulation (using AutoDock Tools):

    • Load the prepared ligand and DNA structures.

    • Define the rotatable bonds in the ligand.

    • Define the search space (grid box) to encompass the entire DNA molecule or specific regions of interest (e.g., the minor groove).

    • Set the docking parameters (e.g., number of genetic algorithm runs, population size).

    • Launch the docking calculation.

  • Analysis of Results:

    • The results will be a series of docked conformations (poses) ranked by their estimated binding energy.

    • Cluster the results to identify the most populated and lowest energy binding poses.

    • Visualize the top-ranked pose in complex with the DNA using software like PyMOL or VMD.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the compound and the DNA.

Data Presentation:

Binding ModeLowest Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
Minor Groovee.g., -8.2e.g., A5, T6, G7Hydrogen bonds, Van der Waals
Intercalatione.g., -7.5e.g., C3-G4, G4-C5Pi-pi stacking
Table 4: Example molecular docking results summarizing predicted binding modes.

Conclusion

The combination of spectroscopic and computational methods provides a robust framework for the detailed characterization of the DNA binding properties of this compound. UV-Visible and fluorescence spectroscopy can confirm the interaction and provide quantitative binding affinities. Circular dichroism offers crucial insights into the structural impact of binding on the DNA helix. Finally, molecular docking complements the experimental data by providing a plausible atomic-level model of the interaction, which is invaluable for guiding future lead optimization and drug development efforts.

References

Application Notes and Protocols for In Vivo Studies with 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 1-benzyl-1H-benzimidazol-5-amine. Given the broad spectrum of biological activities associated with benzimidazole derivatives, this document outlines experimental designs for oncology, a prominent therapeutic area for this class of compounds. The protocols provided are based on established methodologies and can be adapted to specific research questions.

Overview of this compound and the Benzimidazole Scaffold

This compound is a heterocyclic compound featuring a fused benzene and imidazole ring system.[1] This benzimidazole core is a privileged structure in medicinal chemistry, known to interact with various biological macromolecules.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[1][2][3][4] The benzyl group at the N1 position can enhance the lipophilicity of the molecule, potentially increasing its biological efficacy.[5]

Potential Therapeutic Applications for In Vivo Investigation

Based on the known activities of structurally related benzimidazole compounds, in vivo studies with this compound could be rationally designed to investigate its potential as an:

  • Anticancer Agent: Benzimidazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia.[3][6]

  • Anti-inflammatory Agent: Several benzimidazole derivatives have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1][7]

  • Antimicrobial Agent: The benzimidazole scaffold is a key component of several antimicrobial drugs.[4][8]

  • Antiparasitic Agent: Derivatives have shown promising activity against parasites such as Leishmania and Trypanosoma.[9][10][11]

This document will focus on providing a detailed experimental design for evaluating the anticancer potential of this compound in a xenograft mouse model.

Experimental Design: In Vivo Anticancer Efficacy Study

This section outlines a typical workflow for assessing the antitumor activity of this compound using a human tumor xenograft model in immunocompromised mice.

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Tumor Cell Implantation (e.g., Subcutaneous) A->B Health clearance C Tumor Growth Monitoring (to ~100-200 mm³) B->C Tumor establishment D Randomization into Treatment Groups C->D Palpable tumors E Treatment Administration (e.g., IP, Oral Gavage) D->E Start of treatment F Tumor Volume & Body Weight Measurement (2-3x/week) E->F During treatment period G Euthanasia & Tumor Excision F->G Endpoint criteria met H Tumor Weight Measurement G->H I Tissue Collection for Pharmacokinetics & Biomarker Analysis G->I

Caption: Workflow for an in vivo anticancer efficacy study.

Materials and Reagents
Material/ReagentSupplierPurpose
This compoundSynthesized/CustomTest compound
Vehicle (e.g., 0.5% CMC, DMSO/Saline)Sigma-AldrichControl and vehicle for test compound solubilization
Human Cancer Cell Line (e.g., MCF-7)ATCCTo establish tumor xenografts
Immunocompromised Mice (e.g., Nude)Charles RiverAnimal model for xenograft studies
Anesthetic (e.g., Isoflurane)Local SupplierFor animal procedures
CalipersVWRFor tumor volume measurement
Analytical BalanceMettler ToledoFor weighing animals and tumors
Syringes and NeedlesBD BiosciencesFor injections and blood collection
Detailed Experimental Protocol

3.3.1. Animal Model and Husbandry

  • Animal Selection: Use female athymic nude mice (NU/NU), 6-8 weeks old.

  • Acclimatization: House the mice for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3.3.2. Tumor Cell Culture and Implantation

  • Cell Culture: Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer) according to the supplier's recommendations.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

3.3.3. Tumor Growth Monitoring and Group Assignment

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: V = (L x W^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).

3.3.4. Treatment Administration

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare fresh dilutions for each administration.

  • Dosing: Administer the compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) once daily for 21 days.

  • Control Groups: Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

3.3.5. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or if signs of significant toxicity are observed.

  • Data Collection: At the end of the study, excise the tumors and record their final weight. Collect blood and major organs for pharmacokinetic and histopathological analysis.

Data Presentation and Analysis

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-[Insert Value]-
This compound10[Insert Value][Insert Value]
This compound30[Insert Value][Insert Value]
This compound100[Insert Value][Insert Value]
Positive Control[Insert Dose][Insert Value][Insert Value]

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control-[Insert Value]
This compound10[Insert Value]
This compound30[Insert Value]
This compound100[Insert Value]
Positive Control[Insert Dose][Insert Value]

Pharmacokinetic (PK) Study Design

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

PK Study Workflow Diagram

pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Single Dose Administration (IV and Oral) B Serial Blood Sampling at Predefined Time Points A->B Time course C Plasma Preparation B->C Centrifugation D LC-MS/MS Analysis of Compound Concentration C->D Quantification E Pharmacokinetic Modeling D->E Data interpretation

Caption: Workflow for a pharmacokinetic study.

Protocol for a Single-Dose PK Study in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer a single dose of this compound intravenously (IV) via the tail vein (e.g., 2 mg/kg) and orally (PO) by gavage (e.g., 10 mg/kg) to separate groups of mice (n=3-4 per time point).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like WinNonlin.

Table 3: Key Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)[Insert Value][Insert Value]
Tmax (h)N/A[Insert Value]
AUC (0-t) (ng*h/mL)[Insert Value][Insert Value]
Half-life (t1/2) (h)[Insert Value][Insert Value]
Clearance (CL) (mL/min/kg)[Insert Value]N/A
Volume of Distribution (Vd) (L/kg)[Insert Value]N/A
Bioavailability (F%)N/A[Insert Value]

Potential Signaling Pathways for Investigation

Benzimidazole derivatives have been reported to modulate various signaling pathways involved in cancer progression. Further investigation into the mechanism of action of this compound could focus on pathways such as:

  • Apoptosis Induction: Activation of caspase cascades and regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs).

  • Anti-angiogenesis: Inhibition of vascular endothelial growth factor (VEGF) signaling.

Hypothetical Signaling Pathway Diagram

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_output Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound This compound Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound, contributing to the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-benzyl-1H-benzimidazol-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic strategies for the synthesis of this compound. The most common approach involves a two-step process: the N-benzylation of 5-nitrobenzimidazole followed by the reduction of the nitro group. An alternative route is the direct N-benzylation of 5-aminobenzimidazole. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Q2: How can I purify the final product, this compound?

A2: Purification of this compound is typically achieved through column chromatography on silica gel.[1][2] A common eluent system is a mixture of ethyl acetate and n-hexane.[1] The exact ratio of the solvents may need to be optimized based on TLC analysis to achieve the best separation from any remaining starting materials or byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: What are the expected spectroscopic data for this compound?

  • 1H NMR: Expected signals would include those for the benzyl protons (a singlet for the CH2 group and multiplets for the aromatic ring) and the protons of the benzimidazole core.

  • 13C NMR: Signals corresponding to the carbons of the benzyl group and the benzimidazole ring would be observed.[3][4] For this compound, additional signals corresponding to the amino group and shifts in the aromatic region of the benzimidazole core due to the presence of the amino substituent would be expected. Mass spectrometry would be used to confirm the molecular weight of the final product.

Troubleshooting Guides

Two primary synthetic routes are detailed below, each with its own troubleshooting guide to address common issues and improve yield.

Route A: Benzylation of 5-Nitrobenzimidazole and Subsequent Reduction

This route is often preferred due to the commercial availability of 5-nitrobenzimidazole and the generally clean reduction of the nitro group.

Experimental Workflow: Route A

Route_A start Start step1 Step 1: N-Benzylation of 5-Nitrobenzimidazole start->step1 step2 Intermediate: 1-Benzyl-5-nitrobenzimidazole step1->step2 Benzyl Bromide, Base (e.g., K2CO3) step3 Step 2: Reduction of the Nitro Group step2->step3 Reducing Agent (e.g., SnCl2 or H2/Pd) end Final Product: This compound step3->end

Caption: Workflow for the synthesis of this compound via the nitro-intermediate route.

Troubleshooting: Route A
Problem Possible Cause(s) Recommended Solution(s)
Low yield in N-benzylation step 1. Incomplete deprotonation of the benzimidazole nitrogen. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Use a stronger base (e.g., NaH) or ensure the base (e.g., K2CO3) is anhydrous and used in sufficient excess. 2. Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating may be required.[5] 3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of regioisomers (1-benzyl-5-nitro- and 1-benzyl-6-nitrobenzimidazole) The tautomeric nature of 5-nitrobenzimidazole allows for alkylation at both N1 and N3 positions.1. The ratio of isomers can be influenced by the reaction conditions (solvent, base, temperature). It is often difficult to achieve complete regioselectivity. 2. The isomers may be separable by careful column chromatography. Monitor fractions closely by TLC.
Low yield in the nitro reduction step 1. Incomplete reduction. 2. Degradation of the product.1. For SnCl2 reduction: Ensure a sufficient excess of SnCl2·2H2O is used (typically 5-10 equivalents).[6] The reaction is often carried out in an acidic medium (e.g., with HCl) or in a solvent like ethanol. 2. For catalytic hydrogenation: Ensure the catalyst (e.g., 10% Pd/C) is active. Use a suitable hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate or cyclohexene).[7][8] 3. Work-up the reaction mixture promptly after completion to minimize potential degradation.
Product is difficult to purify Presence of tin salts (from SnCl2 reduction) or residual catalyst (from hydrogenation).1. After SnCl2 reduction: During work-up, basify the reaction mixture (e.g., with NaHCO3 or NaOH solution) to precipitate tin salts, which can then be removed by filtration. An aqueous workup with ethyl acetate extraction is also effective.[6] 2. After catalytic hydrogenation: Ensure the catalyst is completely removed by filtration through a pad of Celite.
Experimental Protocols: Route A

Step 1: Synthesis of 1-Benzyl-5-nitrobenzimidazole

  • To a solution of 5-nitrobenzimidazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Reduction with SnCl2)

  • To a solution of 1-benzyl-5-nitrobenzimidazole (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate, add stannous chloride dihydrate (SnCl2·2H2O, 5-10 eq).[6]

  • If necessary, add concentrated hydrochloric acid to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route B: Direct Benzylation of 5-Aminobenzimidazole

This route is more direct but can present challenges in controlling the selectivity of the benzylation reaction.

Experimental Workflow: Route B

Route_B start Start step1 Step 1: N-Benzylation of 5-Aminobenzimidazole start->step1 Benzyl Bromide, Base end Final Product: This compound step1->end side_product Side Products: - N,N-dibenzylated product - 5-benzylamino product step1->side_product

Caption: Workflow for the direct synthesis of this compound.

Troubleshooting: Route B
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Formation of multiple products due to benzylation at different nitrogen atoms (imidazole N1, imidazole N3, and the exocyclic amino group). 2. Formation of the N,N-dibenzylated product.1. Control of stoichiometry: Use of approximately one equivalent of benzyl bromide is crucial to minimize over-alkylation. 2. Choice of base: A mild base (e.g., K2CO3) is generally preferred over a strong base (e.g., NaH) to reduce the nucleophilicity of the amino group. 3. Protection of the amino group: Consider protecting the 5-amino group with a suitable protecting group (e.g., Boc or Ac) prior to N-benzylation.[9][10][11] The protecting group can be removed in a subsequent step.
Difficult purification The polarity of the desired product and the various side products may be very similar.1. Careful optimization of the eluent system for column chromatography is essential. A gradient elution may be necessary. 2. If separation is still challenging, consider converting the amino group of the desired product to a salt to alter its solubility and facilitate separation.
Experimental Protocol: Route B

Selective N-Benzylation of 5-Aminobenzimidazole (General Procedure)

  • To a solution of 5-aminobenzimidazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a mild base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature.

  • Slowly add benzyl bromide (1.0-1.1 eq) to the reaction mixture.

  • Monitor the reaction closely by TLC to maximize the formation of the mono-benzylated product and minimize the formation of di-benzylated byproducts.

  • Once the reaction has reached the optimal point, quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product using column chromatography.

Data Summary

Comparison of Synthetic Routes
Parameter Route A: Nitro-Intermediate Route B: Direct Benzylation
Number of Steps 21 (or 3 with protection/deprotection)
Starting Materials 5-Nitrobenzimidazole, Benzyl Bromide5-Aminobenzimidazole, Benzyl Bromide
Key Challenges - Formation of regioisomers - Removal of reduction byproducts- Control of selectivity (mono- vs. di-alkylation) - Potential for N-alkylation at the amino group
Potential Yield Generally moderate to good yields are reported for each step.Can be lower due to side reactions unless a protecting group strategy is employed.
Commonly Used Reagents and Conditions
Reaction Reagents and Solvents Typical Conditions Reported Yields
N-Benzylation Benzyl bromide, K2CO3, DMF/AcetonitrileRoom temperature to 60°CVariable, can be high for the benzimidazole core.
Nitro Reduction (SnCl2) SnCl2·2H2O, Ethanol, HClRoom temperature to refluxCan be high (up to 89% for some nitroarenes).[6]
Nitro Reduction (H2/Pd) H2 (balloon or pressure), 10% Pd/C, Ethanol/MethanolRoom temperatureGenerally high, but catalyst dependent.

Disclaimer: The provided protocols and troubleshooting tips are intended as a guide. Optimal reaction conditions may vary and should be determined experimentally for each specific setup. Always follow appropriate laboratory safety procedures.

References

troubleshooting common issues in benzimidazole cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole cyclization reactions.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question: My benzimidazole cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in benzimidazole synthesis can stem from several factors. A systematic approach to optimization is crucial.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in the condensation of o-phenylenediamine (OPDA) with benzaldehyde, chloroform (CHCl3) was found to be a more suitable solvent than methanol, acetonitrile, ether, or DMF.[1] Microwave-assisted synthesis has been shown to increase yields by 10-50% and significantly reduce reaction times.[2]

  • Inefficient Catalyst: The choice of catalyst is paramount. While various catalysts can be used, their efficiency differs. Ammonium chloride (NH4Cl) has been demonstrated as an effective, environmentally benign catalyst, yielding products in the range of 75-94%.[1] Supported gold nanoparticles (Au/TiO2) have also been used effectively at ambient conditions.[3] For certain substrates, traditional acids like p-toluenesulfonic acid or even green alternatives like D-glucose can be employed.[2][4]

  • Poor Leaving Groups: In multi-step cyclizations, the efficiency of the leaving group can impact the yield. One study found that a p-TsCl leaving group gave an 85% yield, while other groups like p-nitrobenzoyloxy or acetoxy resulted in only trace amounts of the product.[5]

  • Electronic Effects of Substituents: The electronic nature of substituents on your starting materials can influence reactivity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring of substrates have been shown to be well-tolerated, often leading to high yields (85-95%).[5]

  • Poor Nucleophilicity: If your substrate has poor nucleophilicity, the reaction may proceed slowly or not at all. In such cases, using a more inert solvent like tert-amyl alcohol can lead to better results.[2]

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common issue that complicates purification and reduces yield.

  • Incomplete Cyclization: The reaction may stall at the imine intermediate stage. The mechanism often involves the formation of an imine, followed by cyclization.[4] Inadequate temperature or reaction time can lead to the accumulation of this intermediate. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to ensure completion.

  • Over-oxidation: In oxidative cyclization methods, using an excessive amount of oxidant can lead to undesired side products. Careful control of stoichiometry is necessary. Some modern methods utilize elemental sulfur as a traceless oxidizing agent under solvent-free conditions to avoid harsh oxidants.[2]

  • Formation of Phenazines: In certain oxidative cyclizations, particularly those involving six-membered rings, phenazine formation can compete with the desired benzimidazole synthesis.[6] Optimizing reaction conditions, such as reducing the amount of solvent and lowering the reaction temperature, can favor the desired cyclization.[6]

Question: I'm having difficulty purifying my benzimidazole product. What are some common purification challenges and solutions?

Answer: Purification can be challenging due to the properties of the benzimidazole core and potential impurities.

  • Colored Impurities: The presence of colored impurities is a frequent problem. Using o-phenylenediamine dihydrochloride instead of the free base can lead to reduced color impurities and more homogeneous mixing.[2]

  • Separation from Starting Materials/Byproducts: If the reaction is incomplete or produces side products with similar polarity to the desired benzimidazole, separation can be difficult.

    • Column Chromatography: This is the most common purification method. Typical solvent systems include dichloromethane/methanol (DCM/MeOH) gradients.[5]

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzimidazole synthesis? A1: The most prevalent method involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).[7][8] Other precursors include 2-nitroanilines, which are reduced in situ, followed by cyclization.[2][9]

Q2: Are there green or environmentally friendly methods for benzimidazole synthesis? A2: Yes, significant research has focused on green chemistry approaches. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing recyclable catalysts like ZnO-NPs or Al2O3/CuI/PANI nanocomposites.[4][7] Methods using D-glucose as a biorenewable C1 synthon in water have also been developed.[2]

Q3: How can I monitor the progress of my benzimidazole cyclization reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot.

Q4: Can I synthesize N-substituted benzimidazoles in one pot? A4: Yes, one-pot syntheses for N-substituted benzimidazoles have been developed. For example, metal-free processes under microwave irradiation can be used for the synthesis of N-substituted benzimidazoles from fluoro-aryl formamidines and primary amines.[8]

Data and Protocols

Optimization of Reaction Conditions

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes the optimization for the synthesis of 2-phenyl benzimidazole from o-phenylenediamine and benzaldehyde.

Catalyst (Ammonium Salt)SolventTime (hours)Yield (%)Reference
NH₄BrCHCl₃486[1]
NH₄Cl CHCl₃ 4 92 [1]
NH₄FCHCl₃572[1]
(NH₄)₂CO₃CHCl₃575[1]
NH₄ClCH₃CN460[1]
NH₄ClMeOH455[1]
NH₄ClEther430[1]
NH₄ClDMF425[1]

Conditions: Reaction of o-phenylenediamine (1 mmol) with benzaldehyde (1 mmol) using the specified ammonium salt (4 mmol) at room temperature.

General Experimental Protocol: Synthesis of 2-Phenyl-1H-benzo[d]imidazole

This protocol is a typical example of benzimidazole synthesis via condensation.

  • Reaction Setup: To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add ammonium chloride (NH₄Cl, 4 mmol).

  • Addition of Aldehyde: Add benzaldehyde (1 mmol) to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately four hours.

  • Monitoring: Monitor the reaction's progress by TLC using a hexane/ethyl acetate (30/70) eluent system.

  • Workup: Once the reaction is complete, the mixture is typically extracted, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by silica gel column chromatography, to yield the pure 2-phenyl-1H-benzo[d]imidazole.[1]

Visual Guides

Benzimidazole Synthesis: General Mechanism

The following diagram illustrates the widely accepted reaction pathway for the condensation of o-phenylenediamine with an aldehyde. Understanding these steps can help pinpoint where a reaction might be failing.

G OPDA o-Phenylenediamine Imine Imine Intermediate OPDA->Imine Condensation (-H₂O) Aldehyde Aldehyde (RCHO) Aldehyde->Imine Cyclized Cyclized Intermediate (Dihydrobenzimidazole) Imine->Cyclized Intramolecular Cyclization Product Benzimidazole Product Cyclized->Product Oxidation (-2H)

Caption: Reaction pathway for benzimidazole formation.

Troubleshooting Workflow for Benzimidazole Cyclization

This flowchart provides a logical sequence of steps to troubleshoot common issues in benzimidazole synthesis.

G cluster_optimization Optimization Steps cluster_purification Purification Steps Start Low Yield or Impure Product CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity ReviewPurification 3. Review Purification Strategy Start->ReviewPurification If yield is good, but purity is low OptimizeCond 2. Optimize Reaction Conditions CheckPurity->OptimizeCond If materials are pure Temp Adjust Temperature OptimizeCond->Temp Areas to investigate Solvent Screen Solvents OptimizeCond->Solvent Areas to investigate Catalyst Change Catalyst OptimizeCond->Catalyst Areas to investigate Time Modify Reaction Time OptimizeCond->Time Areas to investigate Column Optimize Column Chromatography ReviewPurification->Column Recrystal Attempt Recrystallization ReviewPurification->Recrystal

Caption: Troubleshooting flowchart for cyclization reactions.

References

optimizing reaction conditions for N-benzylation of benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-benzylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the N-benzylation of benzimidazoles?

The N-benzylation of benzimidazoles is typically achieved by reacting a benzimidazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base and a suitable solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The choice of solvent often depends on the base and reaction temperature, with acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) being frequently used.[1][2]

Q2: I am observing low yields in my N-benzylation reaction. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Base: The base is crucial for deprotonating the benzimidazole, making it nucleophilic. Ensure you are using a sufficient molar excess of a suitable base. Stronger bases like NaH may be more effective than weaker bases like K₂CO₃ for less reactive systems.[1]

  • Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with low conversion, consider increasing the temperature. Refluxing in acetonitrile is a common condition.[1]

  • Leaving Group on Benzyl Halide: The reactivity of the benzyl halide plays a significant role. Benzyl bromide is generally more reactive than benzyl chloride. If you are using benzyl chloride and experiencing low reactivity, switching to benzyl bromide could improve your yield.

  • Solvent Choice: The solvent can influence the solubility of your reactants and the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally good choices. In some cases, solvent-free conditions or the use of phase-transfer catalysts can enhance yields.[1][3]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q3: I am getting a mixture of N1 and N3 benzylated isomers. How can I control the regioselectivity?

For unsymmetrically substituted benzimidazoles, the formation of two regioisomers is possible. Several factors influence the N1/N3 selectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring or on the benzyl halide can direct the alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can impact the regioselectivity. For instance, using sodium hydride in THF has been shown to favor N-1 alkylation for certain indazoles, a related heterocyclic system.[4] It is often necessary to screen different base/solvent combinations to optimize for the desired isomer. In some cases, separation of the isomers by column chromatography is the most practical approach.

Q4: What are common side reactions during N-benzylation of benzimidazoles?

Besides the formation of regioisomers, other side reactions can occur:

  • Over-alkylation: If the product itself can be further alkylated, you might observe the formation of a quaternary benzimidazolium salt. This is more likely if a large excess of the benzyl halide is used or if the reaction is run for an extended period at high temperatures.

  • Ring Opening: Under certain conditions, particularly with excess alkylating agent at elevated temperatures, N-alkylation can induce ring opening of the benzimidazole.[2][5]

  • C-alkylation: In some cases, particularly with highly activated benzimidazoles or specific reaction conditions, C-alkylation on the benzene ring can be a minor side reaction.

Q5: What are the recommended methods for purifying N-benzyl benzimidazoles?

The purification method will depend on the physical properties of your product and the impurities present.

  • Column Chromatography: This is the most common method for purifying N-benzyl benzimidazoles, especially for separating regioisomers and removing unreacted starting materials and byproducts.[6] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Recrystallization: If your product is a solid and has good solubility in a particular solvent at high temperature and poor solubility at low temperature, recrystallization can be a highly effective purification technique to obtain high-purity material.

  • Acid-Base Extraction: Since the benzimidazole nitrogen is basic, you can sometimes use acid-base extraction to separate your product from non-basic impurities. However, this may not be effective for separating the desired product from unreacted benzimidazole starting material.

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a systematic approach to troubleshoot reactions with low or no conversion of the starting benzimidazole.

dot

References

Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-benzyl-1H-benzimidazol-5-amine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a benzimidazole derivative.[1] The benzimidazole core is a key structural component in various pharmacologically active compounds. However, the presence of the benzyl group increases the molecule's lipophilicity, which can lead to poor solubility in aqueous solutions.[2] This limited solubility can hinder its use in various experimental and pharmaceutical applications where aqueous media are required.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The key factors are its chemical structure, the pH of the solution, and the presence of any cosolvents or other excipients. The benzyl and benzimidazole rings contribute to its hydrophobicity, while the amine group provides a site for protonation, making its solubility pH-dependent.

Q3: What is the predicted pKa of this compound?

Q4: Are there general strategies to improve the solubility of poorly soluble benzimidazole derivatives?

A4: Yes, several techniques have been successfully employed for other benzimidazole compounds and can be applied here. These include:

  • pH Adjustment: Modifying the pH to protonate the amine and/or imidazole nitrogens can significantly increase aqueous solubility.[][5]

  • Use of Cosolvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can enhance its apparent water solubility.[6][7]

  • Salt Formation: Converting the amine to a salt form can dramatically improve its aqueous solubility.[5][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of the compound upon addition to aqueous buffer. The compound's intrinsic aqueous solubility is exceeded. The buffer pH is not optimal for solubility.1. Verify the pH of your buffer. For this basic compound, a lower pH should increase solubility. 2. Try preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. 3. Consider using a cosolvent system (see experimental protocols).
Cloudiness or incomplete dissolution in the final solution. The concentration of the compound is too high for the chosen solvent system. The method of dissolution is not optimal.1. Reduce the final concentration of the compound. 2. Use sonication or gentle heating to aid dissolution. 3. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. 4. Explore the use of solubility enhancers like cyclodextrins (see experimental protocols).
Compound precipitates out of solution over time. The solution is supersaturated and thermodynamically unstable. The pH of the solution has changed over time.1. Prepare fresh solutions before each experiment. 2. Ensure the pH of the solution is stable. 3. Consider formulating the compound as a salt to improve long-term stability in solution.
Inconsistent results in biological assays. Poor solubility is leading to variable effective concentrations of the compound.1. Confirm the complete dissolution of the compound before each experiment. 2. Use a validated method for preparing your solutions. 3. Consider the impact of the chosen solvent/cosolvent on your assay.

Quantitative Data on Solubility Enhancement of Analogous Benzimidazole Derivatives

The following tables summarize the reported solubility enhancement for other poorly soluble benzimidazole drugs, providing a reference for the potential improvements achievable for this compound.

Table 1: Solubility Enhancement of Albendazole and Fenbendazole using Cyclodextrins

CompoundCyclodextrinSolubility Increase (fold)Final Concentration (µg/mL)Reference
Albendazoleβ-cyclodextrin223x~93.47[6]
AlbendazoleHydroxypropyl-β-cyclodextrin1058x~443.06[6]
Albendazoleβ-cyclodextrin53.4x276 µmol/L[9]
Fenbendazoleβ-cyclodextrin432x~45.56[6]
FenbendazoleHydroxypropyl-β-cyclodextrin1512x~159.36[6]

Table 2: Synergistic Effect of Cyclodextrin and a Polymer on Benzimidazole Solubility

CompoundSystemSolubility Increase (fold)Final Concentration (µg/mL)Reference
AlbendazoleHydroxypropyl-β-cyclodextrin + PVP1412x~591.22[6]
FenbendazoleHydroxypropyl-β-cyclodextrin + PVP1373x~144.66[6]

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol describes how to increase the solubility of this compound by lowering the pH.

  • pKa Estimation: As a starting point, assume the key pKa for solubility is around 6.7 (based on 1-benzylimidazole).[3] To ensure protonation and enhance solubility, the pH of the aqueous solution should be at least 1-2 pH units below this value.

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound.

    • Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. The formation of the hydrochloride salt increases aqueous solubility.

    • Adjust the final volume with purified water to achieve the desired stock concentration.

  • pH Adjustment of Final Solution:

    • Prepare your final aqueous buffer at the desired acidic pH (e.g., pH 4.5 - 5.5).

    • Add the acidic stock solution of the compound to the buffer to reach the final desired concentration.

    • Always check the final pH and adjust if necessary.

Protocol 3: Enhancing Solubility using a Cosolvent System

This protocol details the use of a water-miscible organic solvent to improve solubility.

  • Cosolvent Selection: Common cosolvents for pharmaceutical applications include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[]

  • Stock Solution Preparation: Dissolve a known amount of this compound in 100% of the chosen cosolvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dilution into Aqueous Media:

    • Determine the maximum tolerable percentage of the cosolvent in your final experimental system (this is often limited by potential toxicity or interference with the assay).

    • Slowly add the stock solution to the vigorously stirring aqueous buffer.

    • Ensure the final concentration of the cosolvent does not exceed the predetermined limit. For example, a final concentration of 0.1-1% DMSO is common in cell-based assays.

Protocol 4: Enhancing Solubility via Cyclodextrin Complexation

This protocol describes the use of cyclodextrins to form inclusion complexes and improve apparent water solubility.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher water solubility and lower toxicity compared to β-cyclodextrin.[6]

  • Complexation by Kneading Method:

    • Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Place the powders in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid under vacuum.

  • Solubility Assessment: Determine the solubility of the prepared complex in the desired aqueous medium using the shake-flask method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Protocol 2) start->ph_adjust Select Method cosolvent Cosolvent System (Protocol 3) start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation (Protocol 4) start->cyclodextrin Select Method solubility_test Solubility Determination (Protocol 1) ph_adjust->solubility_test Prepare Solution cosolvent->solubility_test Prepare Solution cyclodextrin->solubility_test Prepare Solution end Aqueous Solution for Experiments solubility_test->end Confirm Solubility

Caption: Experimental workflow for enhancing and evaluating the solubility of this compound.

troubleshooting_logic start Encounter Solubility Issue (e.g., Precipitation) check_ph Is pH optimal for solubilizing a base? start->check_ph adjust_ph Lower the pH (Protocol 2) check_ph->adjust_ph No check_concentration Is concentration too high? check_ph->check_concentration Yes success Solubility Issue Resolved adjust_ph->success reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes use_cosolvent Introduce a cosolvent (Protocol 3) check_concentration->use_cosolvent No reduce_concentration->success try_cyclodextrin Use cyclodextrin complexation (Protocol 4) use_cosolvent->try_cyclodextrin If cosolvent is not sufficient/compatible use_cosolvent->success try_cyclodextrin->success

Caption: A logical decision tree for troubleshooting solubility issues.

References

Technical Support Center: Addressing Off-Target Effects of 1-benzyl-1H-benzimidazol-5-amine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-benzyl-1H-benzimidazol-5-amine in cellular assays. It focuses on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

Based on available literature, the benzimidazole scaffold is a common core in inhibitors targeting a variety of proteins, including kinases and transient receptor potential (TRP) channels. For the context of this guide, we will consider a hypothetical primary target: Kinase X . It is crucial to experimentally validate the on-target and off-target activities of this compound in your specific assay system.

Q2: I am observing a cellular phenotype that is inconsistent with the known function of Kinase X. Could this be an off-target effect?

Yes, observing a phenotype that does not align with the canonical signaling of Kinase X is a strong indicator of potential off-target effects. Small molecule inhibitors can interact with multiple cellular proteins, leading to unexpected biological responses. It is essential to perform secondary assays to de-risk your results.

Q3: What are the first steps to investigate potential off-target effects?

The initial steps in investigating off-target effects involve using a structurally distinct inhibitor for the same target and performing dose-response curves. If a different inhibitor for Kinase X does not produce the same phenotype, or if the dose-response curve for this compound shows a disconnect between the inhibition of Kinase X and the observed cellular phenotype, off-target effects are likely.

Q4: How can I identify the specific off-targets of this compound?

Several unbiased, systematic approaches can be employed to identify off-target interactions. These include:

  • Kinase Profiling: Screening the compound against a large panel of kinases to identify other potential kinase targets.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify protein targets in a cellular context.[1]

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the compound's structure.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results between different batches of the compound. Purity or isomeric composition may vary between batches.1. Verify the purity of each batch using techniques like HPLC and NMR. 2. Purchase from a reliable supplier with stringent quality control.
High cellular toxicity at concentrations required to inhibit Kinase X. Off-target effects on essential cellular proteins.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Use the lowest effective concentration that inhibits Kinase X without significant toxicity. 3. Consider using a more potent and selective inhibitor if available.
Observed phenotype is not rescued by overexpression of a drug-resistant mutant of Kinase X. The phenotype is likely due to inhibition of a different target.1. Confirm that the mutant is indeed resistant to this compound. 2. Initiate off-target identification studies (see Q4 in FAQs).
Discrepancy between biochemical IC50 and cellular EC50. Poor cell permeability, active efflux from cells, or engagement of off-targets in the cellular environment.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use inhibitors of drug efflux pumps (e.g., verapamil) to see if cellular potency increases. 3. If permeability and efflux are not the issue, this strongly suggests off-target engagement.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To identify potential off-target kinases.

Materials:

  • This compound

  • Kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™)

  • Appropriate buffers and reagents for the chosen platform.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinase profiling service at a concentration typically 10- to 100-fold higher than its Kinase X IC50.

  • The service will perform binding or activity assays against a large panel of kinases.

  • Analyze the results to identify kinases that show significant inhibition or binding.

Data Interpretation: The results are typically provided as a percentage of inhibition or binding affinity. A common threshold for a significant off-target hit is >50% inhibition at the screening concentration.

Representative Data:

Kinase Target% Inhibition at 1 µM
Kinase X (On-Target) 95%
Kinase A8%
Kinase B72%
Kinase C3%
Kinase D55%

In this example, Kinase B and Kinase D are potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in intact cells.

Objective: To confirm that this compound binds to Kinase X in a cellular environment and to identify other potential targets.

Materials:

  • Cells expressing the target protein (Kinase X)

  • This compound

  • PBS, protease inhibitors

  • Instrumentation for heating samples and performing Western blotting or mass spectrometry.

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration.

  • Harvest and lyse the cells.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to separate soluble and aggregated proteins.

  • Analyze the soluble fraction by Western blot for Kinase X or by mass spectrometry for a proteome-wide analysis.

Data Interpretation: Binding of the compound stabilizes the target protein, leading to a higher melting temperature. A shift in the melting curve for Kinase X in the presence of the compound confirms target engagement. Un Nexpected shifts in other proteins indicate potential off-targets.

Visualizations

Signaling Pathway

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Kinase Z Kinase Z This compound->Kinase Z Inhibits Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Cellular Response A Cellular Response A Substrate Y->Cellular Response A Substrate W Substrate W Kinase Z->Substrate W Phosphorylates Cellular Response B (Unintended) Cellular Response B (Unintended) Substrate W->Cellular Response B (Unintended)

Caption: Hypothetical signaling pathways for on-target and off-target effects.

Experimental Workflow

Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Hypothesize Off-Target Effect Hypothesize Off-Target Effect Observe Unexpected Phenotype->Hypothesize Off-Target Effect Perform Kinase Profiling Perform Kinase Profiling Hypothesize Off-Target Effect->Perform Kinase Profiling Perform CETSA Perform CETSA Hypothesize Off-Target Effect->Perform CETSA Identify Potential Off-Targets Identify Potential Off-Targets Perform Kinase Profiling->Identify Potential Off-Targets Perform CETSA->Identify Potential Off-Targets Validate Off-Targets with Secondary Assays Validate Off-Targets with Secondary Assays Identify Potential Off-Targets->Validate Off-Targets with Secondary Assays Refine Compound or Experimental Design Refine Compound or Experimental Design Validate Off-Targets with Secondary Assays->Refine Compound or Experimental Design End End Refine Compound or Experimental Design->End

Caption: Workflow for investigating and addressing off-target effects.

Logical Relationship

Compound This compound OnTarget Kinase X Engagement Compound->OnTarget OffTarget Off-Target Engagement Compound->OffTarget DesiredPhenotype Desired Phenotype OnTarget->DesiredPhenotype UndesiredPhenotype Undesired Phenotype OffTarget->UndesiredPhenotype

Caption: Relationship between compound, targets, and observed phenotypes.

References

enhancing the stability of 1-benzyl-1H-benzimidazol-5-amine for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term storage stability of 1-benzyl-1H-benzimidazol-5-amine. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the aromatic amine group due to exposure to air (oxygen).1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Ensure the storage container is tightly sealed.3. Minimize the frequency of opening the container.
Appearance of new peaks in HPLC analysis after storage Chemical degradation due to exposure to light, heat, or humidity.1. Conduct a forced degradation study to identify potential degradation products.2. Store the compound in an amber vial or protected from light.3. Store at recommended low temperatures (see Table 1).4. Use a desiccator to control humidity.
Decreased potency or inconsistent results in biological assays Significant degradation of the parent compound.1. Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC-UV).2. If purity has decreased, purify the compound before use.3. Review and optimize storage conditions immediately.
Poor solubility of the compound compared to a fresh batch Formation of less soluble degradation products or polymers.1. Attempt to dissolve the compound with gentle heating or sonication.2. If solubility issues persist, the compound has likely degraded and should be repurified or discarded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, the compound should be stored under controlled conditions to minimize degradation. Recommended conditions are summarized in Table 1.

Table 1: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine group.
Light Protected from light (Amber vial)Prevents photodegradation.
Humidity Low humidity (use of a desiccator)Minimizes hydrolysis and other moisture-related degradation.

Q2: How can I assess the stability of my batch of this compound?

A2: A systematic way to assess stability is by conducting an accelerated stability study. This involves exposing the compound to stress conditions (e.g., high temperature, humidity, and light) and monitoring its purity over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Q3: What are the likely degradation pathways for this compound?

A3: Given its chemical structure, the primary degradation pathways are likely oxidation of the aromatic amine and potential cleavage of the benzyl group. The benzimidazole core itself is relatively stable but can be susceptible to degradation under harsh acidic or basic conditions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions to predict its long-term stability and identify potential degradation products.

2. Materials and Equipment:

  • This compound

  • HPLC system with a UV detector

  • C18 HPLC column

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Analytical balance

  • Amber and clear glass vials

  • Solvents (e.g., acetonitrile, water, methanol - HPLC grade)

  • Acids and bases for forced degradation (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., H₂O₂)

3. Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Weigh and aliquot compound into amber and clear vials temp High Temperature (e.g., 40°C, 60°C) prep->temp Expose to humidity High Humidity (e.g., 75% RH) prep->humidity Expose to light Photostability Chamber (ICH Q1B guidelines) prep->light Expose to solution Solution Stress (Acid, Base, Oxidative) prep->solution Expose to sampling Sample at time points (e.g., 0, 1, 2, 4 weeks) temp->sampling humidity->sampling light->sampling solution->sampling hplc Analyze by HPLC-UV (Purity and Degradation Products) sampling->hplc data Quantify parent compound and degradation products hplc->data

Caption: Workflow for an accelerated stability study.

4. Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into separate, appropriately labeled vials for each condition and time point.

  • Stress Conditions:

    • Thermal Stress: Place vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C).

    • Humidity Stress: Place vials in a stability chamber at a controlled temperature and high relative humidity (e.g., 40°C / 75% RH).

    • Photostability: Expose the compound in both clear and amber vials to a light source as per ICH Q1B guidelines.

    • Forced Degradation (Solution): Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • At each time point, dissolve the solid samples or dilute the stock solutions to a known concentration.

    • Analyze by a validated HPLC-UV method to determine the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the parent compound remaining and the percentage of each major impurity.

5. Data Presentation:

The results of the stability study can be summarized as shown in Table 2.

Table 2: Example Results from an Accelerated Stability Study (% Parent Compound Remaining)

Condition Time = 0 1 Week 2 Weeks 4 Weeks
Control (-20°C) 100%100%99.9%99.9%
40°C 100%99.5%99.0%98.2%
60°C 100%98.1%96.5%93.0%
40°C / 75% RH 100%99.0%98.1%96.5%
Photostability (Light) 100%97.2%95.0%91.5%

Degradation Factors

The following diagram illustrates the key factors that can contribute to the degradation of this compound.

G cluster_compound cluster_factors Degradation Factors cluster_degradation compound This compound (Stable) degraded Degradation Products (e.g., Oxides, Photoproducts) oxygen Oxygen (Air) oxygen->degraded light Light (UV/Visible) light->degraded heat Heat heat->degraded humidity Humidity humidity->degraded

Caption: Factors leading to compound degradation.

Technical Support Center: Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC methods for determining the purity of 1-benzyl-1H-benzimidazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to analyze this compound purity?

A1: A good starting point is a reversed-phase HPLC method. Given the aromatic and amine functionalities of the molecule, a C18 column is a suitable initial choice. For the mobile phase, a gradient elution using a mixture of an acidic aqueous solution and an organic solvent like acetonitrile or methanol is recommended to ensure good peak shape and resolution.

Q2: Which column chemistry is most suitable for this analysis?

A2: A C18 (octadecylsilyl) column is the most versatile and widely used for reversed-phase chromatography and is a good first choice. If peak tailing is observed with a standard C18 column, consider using a C18 column with end-capping or a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Q3: What is the recommended mobile phase composition?

A3: A common mobile phase for the analysis of benzimidazole derivatives and aromatic amines consists of a mixture of water with an acidifier and an organic solvent.[1] A typical starting point would be:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH helps to protonate the amine group, which can improve peak shape and reduce tailing.

  • Mobile Phase B: Acetonitrile or Methanol.

A gradient elution, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B, is generally effective for separating impurities with different polarities.

Q4: What detection wavelength should I use?

A4: Benzimidazole derivatives typically exhibit strong UV absorbance.[1] A diode array detector (DAD) or a UV detector can be used. It is recommended to run a UV scan of this compound to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, a starting wavelength of around 254 nm or 280 nm is likely to provide good sensitivity.[1] Theoretical spectra suggest absorbance peaks around 248 nm and 295 nm for related structures.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

Q5: My peak for this compound is showing significant tailing. What are the possible causes and how can I fix it?

A5: Peak tailing is a common issue when analyzing basic compounds like amines. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

CauseSolution
Secondary interactions with residual silanols on the column - Lower the pH of the mobile phase by adding an acid like formic acid or TFA. This ensures the amine is protonated and reduces its interaction with acidic silanols.[3] - Use an end-capped C18 column which has fewer free silanol groups. - Add a competing base to the mobile phase, such as triethylamine (TEA), in low concentrations (e.g., 0.1%).
Column Overload - Reduce the concentration of the sample being injected. - Inject a smaller volume of the sample.
Contamination of the column or guard column - Flush the column with a strong solvent. - Replace the guard column if one is in use.[4]
Inappropriate mobile phase pH The mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure a consistent ionization state.[5]

Problem: Peak Fronting

Q6: I am observing peak fronting in my chromatogram. What could be the reason?

A6: Peak fronting is less common than tailing but can occur under certain conditions.

Potential Causes and Solutions:

CauseSolution
High sample concentration leading to column overload Dilute the sample and re-inject.
Sample solvent is stronger than the mobile phase Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Poorly packed column Try a different column. If the problem persists with multiple columns, the issue may lie elsewhere.

Problem: Peak Splitting

Q7: My main peak is split into two or has a significant shoulder. What should I do?

A7: Peak splitting can be caused by several factors related to the column, sample, or instrument.

Potential Causes and Solutions:

CauseSolution
Co-eluting impurity If a small peak is eluting very close to the main peak, it may appear as a shoulder. Modify the mobile phase gradient or composition to improve resolution.
Column void or contamination at the column inlet - Reverse flush the column (if permitted by the manufacturer). - Replace the column frit or the entire column if the problem persists.[3]
Sample solvent incompatibility If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Prepare the sample in the initial mobile phase if possible.[5]
Partially blocked tubing or injector Perform system maintenance and clean the injector and tubing.

Problem: Ghost Peaks

Q8: I am seeing unexpected peaks (ghost peaks) in my chromatogram, especially during gradient elution. What is their origin?

A8: Ghost peaks are extraneous peaks that do not come from the injected sample. They are often more apparent in gradient runs.

Potential Causes and Solutions:

CauseSolution
Contaminated mobile phase or solvents - Use high-purity, HPLC-grade solvents and water. - Filter all mobile phases before use. - Prepare fresh mobile phase daily.
Carryover from a previous injection - Implement a needle wash step in the injection sequence. - Inject a blank (mobile phase) to see if the ghost peak appears.
Leaching from plastic components Use glass containers for mobile phase preparation and storage.
Sample degradation Ensure the sample is stable in the autosampler. Consider using a cooled autosampler if necessary.

Experimental Protocol

This section provides a detailed methodology for a suggested HPLC method for the purity analysis of this compound.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

2. HPLC Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax if determined)
Run Time 30 minutes

3. Solvent Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.

Visual Guides

HPLC_Method_Development start Define Analytical Goal (Purity of this compound) col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) col_select->mp_select isocratic_grad Choose Elution Mode (Isocratic vs. Gradient) mp_select->isocratic_grad initial_run Perform Initial Run isocratic_grad->initial_run eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) initial_run->eval_chrom good_sep Good Separation? eval_chrom->good_sep optimize Optimize Method good_sep->optimize No validate Validate Method good_sep->validate Yes adjust_mp Adjust Mobile Phase (Gradient, pH) optimize->adjust_mp change_col Change Column (e.g., Phenyl-Hexyl) optimize->change_col adjust_mp->initial_run change_col->initial_run end_process Final Method validate->end_process

Figure 1. HPLC Method Development Workflow.

Troubleshooting_Peak_Shape start Identify Peak Shape Problem is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No cause_tailing Causes: - Secondary Interactions - Column Overload - Low pH is_tailing->cause_tailing Yes is_splitting Peak Splitting? is_fronting->is_splitting No cause_fronting Causes: - High Sample Concentration - Strong Sample Solvent is_fronting->cause_fronting Yes cause_splitting Causes: - Column Void - Co-eluting Impurity - Solvent Incompatibility is_splitting->cause_splitting Yes solution_tailing Solutions: - Increase Mobile Phase Acidity - Use End-Capped Column - Reduce Sample Concentration cause_tailing->solution_tailing end_node Problem Resolved solution_tailing->end_node solution_fronting Solutions: - Dilute Sample - Use Weaker Sample Solvent cause_fronting->solution_fronting solution_fronting->end_node solution_splitting Solutions: - Replace Column - Adjust Gradient - Change Sample Solvent cause_splitting->solution_splitting solution_splitting->end_node

Figure 2. Decision Tree for Troubleshooting Peak Shape.

References

strategies to reduce cytotoxicity of benzimidazole compounds in normal cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of benzimidazole compounds in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: My benzimidazole compound is showing high cytotoxicity in normal cell lines. What are the general strategies to mitigate this?

A1: High cytotoxicity in normal cell lines is a common challenge. Here are three primary strategies to consider:

  • Structural Modification: Altering the chemical structure of the benzimidazole scaffold is a key approach. Structure-activity relationship (SAR) studies have shown that adding or modifying substituents at various positions can significantly impact selectivity between cancerous and normal cells.[1][2][3]

  • Advanced Formulation and Delivery: The physicochemical properties of benzimidazole derivatives, such as poor solubility, can contribute to off-target effects.[1] Employing drug delivery systems like polymeric nanoparticles, liposomes, or developing prodrugs can enhance bioavailability and target specificity, thereby reducing toxicity to healthy tissues.[1]

  • Combination Therapy: Using benzimidazole compounds in combination with other therapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic effect.[4]

Q2: How can I experimentally assess and quantify the cytotoxicity of my benzimidazole compounds?

A2: Several in vitro cytotoxicity assays are available to quantify the effect of your compounds on cell viability.[5][6] Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[6]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the quantification of dead cells, often using flow cytometry.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium.[8][9]

The choice of assay depends on your specific experimental needs and available equipment. It is often recommended to use multiple assays to confirm results.

Q3: Are there any known structural modifications to the benzimidazole core that can reduce cytotoxicity in normal cells?

A3: Yes, SAR studies have identified several modifications that can enhance selectivity for cancer cells. For example, the addition of certain functional groups, such as pyridine, quinoline, or thiazole rings, can increase DNA binding and enzyme inhibition in cancer cells.[1] Hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active groups like indole or coumarin have also shown improved anticancer activity.[1] One study reported an imidazo[1,5-a]pyridine-benzimidazole hybrid that showed significant cytotoxicity against 60 human cancer cell lines but no cytotoxicity in normal human embryonic kidney (HEK-293) cells.[10]

Q4: What are the common mechanisms of benzimidazole-induced cytotoxicity?

A4: Benzimidazole derivatives can induce cytotoxicity through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Many benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.[1][10]

  • Kinase Inhibition: Benzimidazoles can inhibit various kinases involved in cell signaling pathways that are often dysregulated in cancer, such as PI3K/AKT and MAPK.[1]

Understanding the primary mechanism of your compound can help in designing strategies to modulate its activity and reduce off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.
Possible Cause Troubleshooting Step
Compound Precipitation Many benzimidazole derivatives have poor aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range, a different solvent (ensure solvent controls are included), or a solubilizing agent.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension before seeding and optimize the seeding density for your specific cell line and assay duration.
Assay Incubation Time The optimal incubation time with the compound can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point for IC50 determination.
Reagent Quality Ensure that all reagents, especially the viability dyes or metabolic substrates (e.g., MTT), are not expired and have been stored correctly.
Issue 2: High cytotoxicity observed in the vehicle control group.
Possible Cause Troubleshooting Step
Solvent Toxicity The solvent used to dissolve the benzimidazole compound (e.g., DMSO) can be toxic to cells at higher concentrations. Determine the maximum non-toxic concentration of the solvent for your specific cell line by running a solvent-only dose-response curve. Aim to use the lowest possible solvent concentration in your experiments.
Contamination Microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures can cause cell death. Regularly check your cultures for any signs of contamination and perform routine mycoplasma testing.
Poor Cell Health Unhealthy or stressed cells are more susceptible to the effects of solvents and compounds. Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase at the time of the experiment.

Quantitative Data Summary

Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer vs. Normal Cell Lines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 5l60 Human Cancer Cell Lines0.43 - 7.73HEK-293No cytotoxicity[10]
Compound 3MCF-7 (Breast Cancer)22.41HEK-293T38.46[11]
Compound 3HepG2 (Liver Cancer)25.14HEK-293T38.46[11]
Compound 3DLD-1 (Colon Cancer)41.97HEK-293T38.46[11]
Pt(II) Complex 2HeLa (Cervical Cancer)>50-Better viability than cisplatin[12]

Note: This table is a summary of selected data. Researchers should refer to the original publications for detailed experimental conditions.

Experimental Protocols

Key Experiment: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of benzimidazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Benzimidazole compound of interest

  • Appropriate normal and/or cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (medium with solvent) and untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for Exposure Time (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end signaling_pathways cluster_benzimidazole Benzimidazole Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects benz Benzimidazole Compound tubulin Tubulin Polymerization benz->tubulin Inhibition kinases Oncogenic Kinases (e.g., PI3K, AKT, MAPK) benz->kinases Inhibition topoisomerase DNA Topoisomerase benz->topoisomerase Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest dna_damage DNA Damage topoisomerase->dna_damage microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis dna_damage->apoptosis

References

Validation & Comparative

Validation of 1-benzyl-1H-benzimidazol-5-amine as a Tubulin Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibition of tubulin polymerization. This activity disrupts microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This guide evaluates 1-benzyl-1H-benzimidazol-5-amine within this context, comparing its predicted activity profile with known tubulin inhibitors such as Colchicine and Paclitaxel, as well as a structurally related benzimidazole derivative.

Comparative Performance Data

Due to the absence of specific experimental data for this compound, we present data for a structurally similar compound, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide , alongside established tubulin inhibitors to provide a comparative benchmark.

CompoundTargetAssayIC50/EC50Cell Line(s)Reference
Analog: 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide Tubulin PolymerizationCytotoxicity (MTT)7.01 ± 0.20 µMMCF-7[1]
ColchicineTubulin PolymerizationTubulin Polymerization Inhibition~2-5 µMCell-free[2][3]
PaclitaxelMicrotubule StabilizationTubulin PolymerizationEC50: ~0.5-1 µMCell-free[2]
Vinca Alkaloids (e.g., Vinblastine)Tubulin PolymerizationTubulin Polymerization Inhibition~1-5 µMCell-free[3]

Note: The data for the benzimidazole analog demonstrates its cytotoxic potential against a breast cancer cell line, which is a common characteristic of tubulin polymerization inhibitors. Further direct assays are required to quantify its specific activity on tubulin polymerization.

Mechanism of Action: Tubulin Polymerization Inhibition

Benzimidazole derivatives, including this compound, are thought to exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has several downstream consequences for the cell:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4]

  • Disruption of Cellular Transport: Microtubules also serve as tracks for the transport of organelles, vesicles, and other cellular components. Their disruption can interfere with these essential processes.

The following diagram illustrates the proposed mechanism of action:

cluster_0 Mechanism of Action Benzimidazole Derivative Benzimidazole Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Benzimidazole Derivative->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Tubulin Polymerization β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Prevents Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Disrupts Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Assembly->Cell Cycle Progression (G2/M) Arrests Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Induces

Caption: Proposed mechanism of this compound.

Experimental Protocols

To validate the activity of this compound, the following standard experimental protocols are recommended:

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reagents: Purified tubulin protein, GTP, tubulin polymerization buffer, fluorescent reporter dye (e.g., DAPI), test compound, and control inhibitors (e.g., colchicine, paclitaxel).

  • Procedure:

    • Reconstitute tubulin in polymerization buffer on ice.

    • Add the test compound at various concentrations to a 96-well plate.

    • Add the tubulin solution containing GTP and the fluorescent reporter to the wells.

    • Measure the fluorescence intensity over time at 37°C using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

The following diagram outlines the workflow for this assay:

cluster_1 Tubulin Polymerization Assay Workflow Prepare Reagents Prepare Reagents Add Compound to Plate Add Compound to Plate Prepare Reagents->Add Compound to Plate Add Tubulin Solution Add Tubulin Solution Add Compound to Plate->Add Tubulin Solution Incubate & Measure Fluorescence Incubate & Measure Fluorescence Add Tubulin Solution->Incubate & Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Incubate & Measure Fluorescence->Data Analysis (IC50)

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines (e.g., MCF-7, HeLa, HCT116), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Reagents: Cancer cell lines, cell culture medium, test compound, fixation solution (e.g., ethanol), and a DNA staining dye (e.g., propidium iodide).

  • Procedure:

    • Treat cells with the test compound for a specific duration.

    • Harvest and fix the cells.

    • Stain the cells with the DNA dye.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

The following diagram illustrates the logical flow of validating a tubulin inhibitor:

cluster_2 Validation Workflow Hypothesized Inhibitor Hypothesized Inhibitor Tubulin Polymerization Assay Tubulin Polymerization Assay Hypothesized Inhibitor->Tubulin Polymerization Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Hypothesized Inhibitor->Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Hypothesized Inhibitor->Cell Cycle Analysis Inhibition of Polymerization? Inhibition of Polymerization? Tubulin Polymerization Assay->Inhibition of Polymerization? Cytotoxic Effect? Cytotoxic Effect? Cytotoxicity Assay (MTT)->Cytotoxic Effect? G2/M Arrest? G2/M Arrest? Cell Cycle Analysis->G2/M Arrest? Validated Inhibitor Validated Inhibitor Inhibition of Polymerization?->Validated Inhibitor Yes Cytotoxic Effect?->Validated Inhibitor Yes G2/M Arrest?->Validated Inhibitor Yes

Caption: Logical workflow for validating a tubulin inhibitor.

Conclusion and Future Directions

While direct experimental validation of this compound as a tubulin polymerization inhibitor is pending, the available data on structurally similar compounds and the well-established activity of the benzimidazole scaffold strongly support its potential as a promising anticancer agent. The experimental protocols and comparative data provided in this guide offer a robust framework for its comprehensive evaluation. Future studies should focus on synthesizing this compound and performing the outlined assays to determine its specific IC50 values for tubulin polymerization inhibition and cytotoxicity against a panel of cancer cell lines. Further investigation into its binding mode with tubulin through computational modeling and X-ray crystallography would also provide valuable insights for future drug design and optimization.

References

Comparative Analysis of 1-Benzyl-1H-benzimidazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative summary of the biological assay results for various 1-benzyl-1H-benzimidazole derivatives, offering a side-by-side look at their efficacy in different experimental models. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for several 1-benzyl-1H-benzimidazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives
CompoundCell LineAssay TypeIC50 (µM)Reference
4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamideMCF-7 (Breast Cancer)Cytotoxicity Assay7.01 ± 0.20[1]
Compound 92j (a 5-chloro-1H-benzimidazole derivative)MCF-7 (Breast Cancer)Cytotoxicity Assay0.0316[1]
Compound 92g (a 1H-benzimidazole derivative)A549 (Lung Cancer)Cytotoxicity Assay0.316[1]
Sorafenib (Reference Drug)HepG-2 (Liver Cancer)VEGFR-2 Inhibition10.99[1]
Compound 95 (a 1,2-disubstituted 1H-benzimidazole)HepG-2 (Liver Cancer)VEGFR-2 Inhibition1.98[1]
Table 2: Antileishmanial Activity of N-Benzyl-1H-benzimidazol-2-amine Derivatives
CompoundLeishmania SpeciesStageIC50 (µM)Reference
Compound 7L. mexicanaPromastigoteMicromolar range[2]
Compound 8L. mexicanaPromastigoteMicromolar range[2]
Compound 7L. braziliensisPromastigoteMicromolar range[2]
Compound 8L. braziliensisPromastigoteMicromolar range[2]
Miltefosine (Reference Drug)L. mexicanaPromastigoteNot specified[2]
Amphotericin B (Reference Drug)L. mexicanaPromastigoteNot specified[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including 1-benzyl-1H-benzimidazole derivatives and a reference drug, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antileishmanial Promastigote Assay

This protocol outlines a typical in vitro assay to determine the activity of compounds against the promastigote stage of Leishmania species.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C) until they reach the logarithmic growth phase.

  • Compound Preparation: The test compounds and a reference drug (e.g., Miltefosine) are dissolved in an appropriate solvent and serially diluted.

  • Assay Setup: In a 96-well plate, the promastigotes are seeded at a concentration of approximately 1 × 10⁶ parasites per well. The various concentrations of the test compounds are then added to the wells.

  • Incubation: The plates are incubated for 48 to 72 hours at the optimal growth temperature for the Leishmania species.

  • Viability Assessment: Parasite viability can be assessed using several methods, including:

    • Microscopic Counting: Counting motile parasites using a hemocytometer.

    • Resazurin Assay: Addition of resazurin, which is converted to the fluorescent resorufin by viable cells. Fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration compared to the untreated control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for anticancer benzimidazole derivatives and a general workflow for a cell-based screening assay.

anticancer_pathway Potential Anticancer Mechanism of Benzimidazole Derivatives Benzimidazole 1-Benzyl-1H-benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Potential mechanism of action for anticancer benzimidazole derivatives.

experimental_workflow General Workflow for In Vitro Cytotoxicity Screening cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding Treatment Add Compounds to Cells CellSeeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Measure Absorbance Solubilize->Readout CalculateViability Calculate % Viability Readout->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: General workflow for an in vitro cytotoxicity screening assay.

References

comparative study of 1-benzyl-1H-benzimidazol-5-amine and other benzimidazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of 1-benzyl-1H-benzimidazol-5-amine and Other Benzimidazole Isomers: A Guide for Researchers

This guide provides a comparative analysis of this compound and its related isomers, focusing on their synthesis, biological activities, and structure-activity relationships. Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole core.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives, including 1-benzyl-substituted analogs, can be achieved through various established methods. A common approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes or nitriles. Microwave-assisted synthesis has emerged as an efficient method for the rapid generation of diverse benzimidazole libraries.

For the synthesis of N-benzyl substituted benzimidazoles, a typical procedure involves the reaction of the appropriate o-phenylenediamine with a benzyl halide. For instance, 1-benzyl-1H-benzimidazol-2-amines can be synthesized by reacting 1H-benzo[d]imidazol-2-amine with benzyl halides. Another synthetic route involves the condensation of N-benzyl-o-phenylenediamine with an appropriate aldehyde.

Comparative Biological Activity

While a direct head-to-head comparative study of this compound and its positional isomers is not extensively documented in publicly available literature, the structure-activity relationship (SAR) studies of various benzimidazole derivatives provide valuable insights into how the positioning of the amino and benzyl groups might affect their biological activity.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways. The substitution pattern on the benzimidazole ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions can significantly influence the anticancer activity.

The table below summarizes hypothetical comparative anticancer activity data for different isomers based on general SAR principles for benzimidazole derivatives. It is important to note that these are representative values and actual experimental data may vary.

CompoundIsomerTarget Cancer Cell LineIC50 (µM) - Representative Values
1 This compoundMCF-7 (Breast Cancer)5.2
2 1-benzyl-1H-benzimidazol-4-amineMCF-7 (Breast Cancer)8.9
3 1-benzyl-1H-benzimidazol-6-amineMCF-7 (Breast Cancer)6.5
4 1-benzyl-1H-benzimidazol-7-amineMCF-7 (Breast Cancer)12.1
5 2-benzyl-1H-benzimidazol-5-amineMCF-7 (Breast Cancer)3.8
6 This compoundA549 (Lung Cancer)7.8
7 2-benzyl-1H-benzimidazol-5-amineA549 (Lung Cancer)4.5
Antimicrobial Activity

Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The position of substituents on the benzimidazole scaffold can impact the antimicrobial efficacy and spectrum.

Below is a table with representative Minimum Inhibitory Concentration (MIC) values to illustrate the potential differences in antimicrobial activity among the isomers. These values are hypothetical and intended for comparative illustration.

CompoundIsomerStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
1 This compound163264
2 1-benzyl-1H-benzimidazol-4-amine3264128
3 1-benzyl-1H-benzimidazol-6-amine163264
4 1-benzyl-1H-benzimidazol-7-amine64128>128
5 2-benzyl-1H-benzimidazol-5-amine81632

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of these compounds.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzimidazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for rational drug design and development.

anticancer_pathway Benzimidazole Benzimidazole Derivative EGFR EGFR Benzimidazole->EGFR Inhibition VEGFR VEGFR Benzimidazole->VEGFR Inhibition Bax Bax/Bak Benzimidazole->Bax Upregulation Bcl2 Bcl-2 Benzimidazole->Bcl2 Downregulation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways modulated by benzimidazole derivatives in cancer cells.

The diagram above illustrates how benzimidazole derivatives can inhibit receptor tyrosine kinases like EGFR and VEGFR, leading to the downregulation of pro-survival pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Additionally, they can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.

Experimental Workflow

A typical workflow for the comparative study of benzimidazole isomers is outlined below.

experimental_workflow Start Start: Design & Synthesis of Benzimidazole Isomers Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Anticancer Anticancer Assays (MTT, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) InVitro->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Pathway Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Pathway Lead Lead Compound Identification & Optimization Pathway->Lead

Caption: A generalized workflow for the comparative study of benzimidazole isomers.

This workflow begins with the design and synthesis of the target compounds, followed by their structural confirmation. The synthesized isomers then undergo a battery of in vitro biological evaluations to assess their anticancer and antimicrobial activities. The data from these assays are used to establish structure-activity relationships, which guide further mechanism of action studies and the identification of lead compounds for optimization.

evaluating the selectivity of 1-benzyl-1H-benzimidazol-5-amine against different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer selectivity of 1-benzyl-1H-benzimidazole analogues. It is important to note that a comprehensive search of available scientific literature did not yield specific experimental data on the selectivity of 1-benzyl-1H-benzimidazol-5-amine against different cancer cell lines. Therefore, this guide presents data on closely related 1-benzyl-1H-benzimidazole derivatives to offer valuable insights into the potential of this chemical scaffold.

Comparative Analysis of 1-Benzyl-1H-Benzimidazole Analogues

The therapeutic potential of benzimidazole derivatives in oncology is a burgeoning field of research. These compounds have demonstrated a wide array of biological activities, including the ability to inhibit crucial cellular pathways involved in cancer progression. The selectivity of these compounds against cancer cells, while sparing normal cells, is a critical determinant of their therapeutic index.

While data for the specific compound this compound is not available, studies on various analogues with substitutions at the 2-position and on the benzyl ring have revealed promising, and often selective, anti-cancer activity. The following table summarizes the cytotoxic activity (IC50 values) of several 1-benzyl-1H-benzimidazole derivatives against a panel of human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
1-benzyl-2-aryl benzimidazole (26) Leukemia (K562)Data Not Quantified[1]
Colon Cancer (HCT-15)Data Not Quantified[1]
Breast Cancer (MCF-7)Data Not Quantified[1]
Lung Cancer (SKLU-1)Data Not Quantified[1]
1-benzyl-2-aryl benzimidazole (27) Leukemia (K562)Data Not Quantified[1]
Colon Cancer (HCT-15)Data Not Quantified[1]
Breast Cancer (MCF-7)Data Not Quantified[1]
Lung Cancer (SKLU-1)Data Not Quantified[1]
1-benzyl-2-aryl benzimidazole (29) Leukemia (K562)Data Not Quantified[1]
Colon Cancer (HCT-15)Data Not Quantified[1]
Breast Cancer (MCF-7)Data Not Quantified[1]
Lung Cancer (SKLU-1)Data Not Quantified[1]
Benzimidazole-triazole hybrid (5a) Hepatocellular Carcinoma (HepG-2)3.87 - 8.34[2][3]
Colon Carcinoma (HCT-116)3.87 - 8.34[3]
Breast Adenocarcinoma (MCF-7)3.87 - 8.34[3]
Cervical Carcinoma (HeLa)3.87 - 8.34[3]
Benzimidazole-triazole hybrid (6g) Hepatocellular Carcinoma (HepG-2)3.34 - 10.92[2]
Colon Carcinoma (HCT-116)3.34 - 10.92[2]
Breast Adenocarcinoma (MCF-7)3.34 - 10.92[2]
Cervical Carcinoma (HeLa)3.34 - 10.92[2]

Note: The specific IC50 values for compounds 26, 27, and 29 were not explicitly quantified in the source material but were highlighted for their high biological activity.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, commonly 24, 48, or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Process and Potential Mechanisms

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells for 24-72h seed->treat compound Prepare dilutions of 1-benzyl-1H-benzimidazole derivative compound->treat mtt Add MTT solution treat->mtt formazan Incubate for formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate % viability and IC50 values read->calculate

Caption: Experimental workflow for evaluating the cytotoxicity of benzimidazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Tubulin Tubulin Tubulin->Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Benzimidazole 1-Benzyl-1H-Benzimidazole Derivative Benzimidazole->RTK Inhibition Benzimidazole->Tubulin Disruption Benzimidazole->Apoptosis Induction Benzimidazole->Angiogenesis Inhibition

References

A Head-to-Head Comparison of 1-benzyl-1H-benzimidazol-5-amine with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For research and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor 1-benzyl-1H-benzimidazol-5-amine. The benzimidazole scaffold is a common and versatile feature in many kinase inhibitors, often interacting with the enzyme's hinge region or acting as a multi-target inhibitor.[1][2][3]

While this compound is not extensively characterized in public literature, this guide presents a hypothetical, yet plausible, performance profile based on the known activities of structurally similar benzimidazole derivatives.[2][4][5] The data herein is illustrative and serves as a template for how this compound could be evaluated against established inhibitors like Sorafenib and Staurosporine, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[6][7]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes hypothetical IC50 values for this compound against VEGFR2 and a panel of other kinases, benchmarked against the multi-kinase inhibitor Sorafenib and the broad-spectrum inhibitor Staurosporine. The data is presented to model a scenario where the compound of interest shows high potency and selectivity for VEGFR2.

CompoundVEGFR2 (IC50, nM)PDGFRβ (IC50, nM)c-Kit (IC50, nM)p38α (IC50, nM)
This compound (Hypothetical) 15 120 250 >1000
Sorafenib (Reference)902015420
Staurosporine (Reference)710525

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency. Data for reference compounds is representative of typical published values.

Signaling Pathway and Experimental Workflow

To understand the context of VEGFR2 inhibition, a diagram of its signaling pathway is provided. Additionally, a generalized workflow for the experimental protocol used to generate kinase inhibition data is visualized.

VEGFR2 Signaling Cascade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis.[6] Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, triggering multiple downstream pathways. These include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.[8][9][10] The diagram below illustrates this cascade and the point of inhibition.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates (pY1175) PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation Promotes Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., 1-benzyl-1H- benzimidazol-5-amine) Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

VEGFR2 signaling pathway and point of inhibition.
Kinase Inhibition Assay Workflow

The IC50 data presented would typically be generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform. This method measures the phosphorylation of a substrate by the kinase.

TR_FRET_Workflow A 1. Reagent Preparation - Kinase (e.g., VEGFR2) - Fluorescein-labeled Substrate - Test Compound Dilution Series - ATP B 2. Kinase Reaction - Combine Kinase, Substrate, and Test Compound in 384-well plate. - Initiate reaction by adding ATP. - Incubate for 60-90 min at RT. A->B C 3. Reaction Termination & Detection - Add EDTA to stop the reaction. - Add Terbium-labeled anti-phospho antibody. B->C D 4. Signal Detection - Incubate for 60 min at RT. - Read plate on a TR-FRET enabled plate reader (e.g., 340nm excitation, 520nm & 490nm emission). C->D E 5. Data Analysis - Calculate Emission Ratio (520nm/490nm). - Plot Ratio vs. Inhibitor Concentration. - Fit curve to determine IC50 value. D->E

References

Validating the In Vitro to In Vivo Correlation of 1-benzyl-1H-benzimidazol-5-amine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro to in vivo correlation (IVIVC) of 1-benzyl-1H-benzimidazol-5-amine, a novel benzimidazole derivative with significant therapeutic potential. By objectively comparing its performance with alternative benzimidazole compounds and providing supporting experimental data, this document aims to facilitate its progression through the drug development pipeline.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] this compound has emerged as a promising candidate within this class. Establishing a robust in vitro to in vivo correlation is a critical step in its preclinical development, enabling the prediction of in vivo efficacy from in vitro data and streamlining further studies.[6][7][8][9][10] This guide outlines the key experiments and data required to build this correlation, using data from related benzimidazole derivatives as benchmarks.

Comparative Analysis of Benzimidazole Derivatives

To establish a performance baseline, the in vitro and in vivo activities of this compound should be compared against well-characterized benzimidazole derivatives with similar structural features or mechanisms of action.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer) Data to be determined-
This compound DU-145 (Prostate Cancer) Data to be determined-
Compound 5 (bromo-derivative)MCF-7 (Breast Cancer)17.8 µg/mL[2]
Compound 5 (bromo-derivative)DU-145 (Prostate Cancer)10.2 µg/mL[2]
Complex C4 (Co(III) complex)EAC (Ehrlich Ascites Carcinoma)10 µM[1]

Table 2: In Vivo Antitumor Activity of Benzimidazole Derivatives

CompoundAnimal ModelTumor TypeEfficacy MetricReference
This compound Xenograft Mouse Model MCF-7 Data to be determined-
Complex C4 (Co(III) complex)Swiss Albino MiceEhrlich Ascites CarcinomaIncreased lifespan, reduced tumor volume[1]

Table 3: In Vitro vs. In Vivo Anti-inflammatory Activity

CompoundIn Vitro AssayIn Vitro Result (IC50)In Vivo ModelIn Vivo ResultReference
This compound Luminol-enhanced chemiluminescence Data to be determinedCarrageenan-induced paw edema Data to be determined-
Compound B2Luminol-enhanced chemiluminescence< Standard (Ibuprofen)Carrageenan-induced paw edemaSignificant reduction in paw edema[4]
Compound B4Luminol-enhanced chemiluminescence< Standard (Ibuprofen)Carrageenan-induced paw edemaSignificant reduction in paw edema[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of this compound and comparator compounds for 48-72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

In Vivo Xenograft Mouse Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., MCF-7).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomly assigned to treatment and control groups. This compound or a vehicle control is administered orally or intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

In Vitro Anti-inflammatory Assay (Luminol-Enhanced Chemiluminescence)
  • Neutrophil Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from whole blood.

  • Assay Preparation: PMNs are suspended in a buffer solution containing luminol and horseradish peroxidase.

  • Compound Incubation: The cell suspension is incubated with various concentrations of the test compounds.

  • Stimulation: Phagocytosis is stimulated by the addition of serum opsonized zymosan.

  • Chemiluminescence Measurement: The light emission resulting from the production of reactive oxygen species is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated based on the inhibition of the chemiluminescence response.[4]

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specified time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.[5]

Visualizations

Hypothetical Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a potential mechanism of action for this compound, targeting the PI3K/Akt/mTOR pathway, a common target for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BBA This compound BBA->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for IVIVC

The following workflow outlines the general steps for establishing an in vitro to in vivo correlation.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis invitro_assay Perform In Vitro Assays (e.g., Dissolution, Permeability, Cytotoxicity) invitro_data Collect In Vitro Data (% Dissolved vs. Time, IC50) invitro_assay->invitro_data correlation Establish Mathematical Model (e.g., Level A Correlation) invitro_data->correlation invivo_model Conduct In Vivo Studies (e.g., Pharmacokinetics, Efficacy) invivo_data Collect In Vivo Data (Plasma Concentration vs. Time, Tumor Volume) invivo_model->invivo_data deconvolution Deconvolution of In Vivo Data invivo_data->deconvolution deconvolution->correlation validation Validate the Correlation Model correlation->validation

Caption: General workflow for establishing an in vitro to in vivo correlation (IVIVC).

Conclusion

The validation of the in vitro to in vivo correlation for this compound is a pivotal step in its development as a therapeutic agent. By following the outlined experimental protocols and comparative analyses, researchers can generate the necessary data to build a predictive model of the compound's in vivo performance. This will not only de-risk subsequent development stages but also accelerate its potential translation to the clinic. The provided frameworks for data presentation and visualization are intended to ensure clarity and objectivity in the reporting of these crucial findings.

References

Confirming the Mechanism of Action of 1-benzyl-1H-benzimidazol-5-amine: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for elucidating the mechanism of action of 1-benzyl-1H-benzimidazol-5-amine through knockout studies. While direct knockout investigations for this specific compound are not yet available in published literature, this document outlines potential molecular targets based on the activity of structurally similar benzimidazole derivatives. By comparing the known effects of targeting these pathways with experimental data for this compound, researchers can design and interpret knockout studies to definitively identify its mode of action.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[1][2] The mechanism of action for these compounds often involves interference with fundamental cellular processes. For N-benzyl benzimidazole derivatives, several key protein targets have been identified, suggesting potential mechanisms for this compound. These include the transient receptor potential cation channel 5 (TRPC5), histone demethylases like KDM4, and the well-established benzimidazole target, microtubules.

This guide will explore these potential mechanisms and provide the necessary experimental framework to validate the precise target of this compound using knockout models.

Potential Mechanisms of Action and Knockout Study Design

Based on existing research on related compounds, we can hypothesize several primary mechanisms of action for this compound. Below, we compare these potential targets and outline the corresponding knockout study designs.

Table 1: Comparison of Potential Molecular Targets and Expected Knockout Phenotypes
Target ProteinFunctionKnown Inhibitors with Benzimidazole ScaffoldExpected Phenotype in Knockout ModelRelevance to this compound
TRPC5 Non-selective cation channel involved in calcium signaling.N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines[3]Altered neuronal excitability, resistance to seizures, changes in cardiac function, and modulation of kidney podocyte survival.[2][4]The N-benzyl group is a key feature of known TRPC5 inhibitors with a benzimidazole core.
KDM4 Histone demethylase involved in epigenetic regulation of gene expression.Benzyl-substituted benzimidazole pyrazole derivatives[5]Embryonic lethality in combined knockouts (KDM4A/C), defects in hematopoietic stem cell maintenance, and altered neurogenesis.[6][7]The benzyl substitution is present in known KDM4 inhibitors.
β-tubulin Subunit of microtubules, essential for cell division, structure, and transport.Numerous benzimidazole anthelmintics (e.g., albendazole, mebendazole)[8][9]Embryonic lethality, disruption of cell division, and neurogenesis defects. Resistance to benzimidazole drugs is often conferred by mutations in the β-tubulin gene.[9][10]A primary and well-documented target for the broader benzimidazole class of compounds.
Arginase Enzyme in the urea cycle, converting arginine to ornithine and urea.N-benzyl-1H-benzimidazol-2-amine derivatives (in Leishmania)[11]Altered immune responses and nitric oxide production.While identified in a different organism, it represents a potential enzyme inhibitory mechanism.

Experimental Protocols for Knockout Validation

To confirm the specific molecular target of this compound, a systematic approach using knockout models is essential.

General Experimental Workflow for Knockout Studies

G cluster_0 In Vitro Characterization cluster_1 Knockout Model Generation cluster_2 Comparative Analysis cluster_3 Mechanism Confirmation a Treat wild-type cells with This compound b Measure cellular phenotype (e.g., apoptosis, cell cycle arrest) a->b f Compare phenotypes of wild-type and knockout models upon treatment b->f c Generate knockout cell line or animal model for the candidate target gene (e.g., TRPC5, KDM4, BEN-1) d Treat knockout cells/animals with This compound c->d e Measure the same cellular phenotype d->e e->f g If knockout confers resistance to the compound's effect, the target is validated f->g G cluster_TRPC5 TRPC5 Inhibition Pathway Compound This compound TRPC5 TRPC5 Channel Compound->TRPC5 Inhibits Ca_influx Ca2+ Influx TRPC5->Ca_influx Mediates Downstream Downstream Signaling (e.g., neuronal excitability, podocyte function) Ca_influx->Downstream G cluster_KDM4 KDM4 Inhibition Pathway Compound This compound KDM4 KDM4 Histone Demethylase Compound->KDM4 Inhibits Histone Histone Methylation (H3K9me3/H3K36me3) KDM4->Histone Removes methyl groups Gene_Expression Altered Gene Expression Histone->Gene_Expression Regulates G cluster_Tubulin Microtubule Disruption Pathway Compound This compound Tubulin β-tubulin Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits polymerization Cell_Division Disrupted Mitosis & Cell Function Microtubule->Cell_Division

References

Assessing the Reproducibility of Synthesis and Biological Testing of 1-benzyl-1H-benzimidazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of 1-benzyl-1H-benzimidazol-5-amine, a promising scaffold in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Reproducibility in their synthesis and biological testing is paramount for consistent and reliable drug discovery and development efforts. This document outlines common synthetic routes and biological assays, presenting available data to assess the consistency of reported findings and offering detailed experimental protocols to aid in standardized evaluations.

Synthesis of this compound: A Comparison of Methods

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] For N-substituted benzimidazoles like this compound, the benzyl group can be introduced before or after the formation of the benzimidazole ring. Variations in reaction conditions, such as the choice of catalyst, solvent, and heating method (conventional vs. microwave), can significantly impact reaction times and yields, thereby affecting reproducibility.[6][7][8]

Below is a comparison of common synthetic approaches. While specific yield data for this compound is not always available in a comparative format across different studies, the table summarizes typical yields reported for analogous N-benzyl benzimidazole syntheses to highlight potential variability.

Table 1: Comparison of Synthetic Methods for N-Benzyl Benzimidazoles

MethodKey Reagents & ConditionsTypical Reaction TimeReported Yield Range (%)Key AdvantagesPotential for Variability
Conventional Heating o-phenylenediamine derivative, benzaldehyde, acid catalyst (e.g., PPA), reflux.[8]2 - 8 hours[7]60 - 85Well-established, simple setup.Longer reaction times, potential for side product formation, inconsistent heating.[7]
Microwave-Assisted Synthesis o-phenylenediamine derivative, benzaldehyde, catalyst (e.g., Er(OTf)₃), microwave irradiation.[9]3 - 10 minutes[7]75 - 95+[6][10]Drastically reduced reaction times, often higher yields, improved purity.[6][7][10]Requires specialized equipment, optimization of irradiation parameters is crucial.
Green Chemistry Approaches o-phenylenediamine, benzyl alcohol, catalyst (e.g., [MIMPs]+Cl−/NaNO2/TEMPO), aerobic oxidation.[11]8 - 30 hours[11]80 - 95Environmentally benign reagents and solvents.[5]Catalyst preparation and stability can be a source of variability.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,2-disubstituted Benzimidazole

This protocol is adapted from a general method for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles and serves as a representative procedure.[9]

Materials:

  • N-benzyl-o-phenylenediamine (1 mmol)

  • Aryl or alkyl aldehyde (1 mmol)

  • Erbium triflate (Er(OTf)₃) (1% mol)

  • Microwave reactor (e.g., Synthos 3000)

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC/MS) instrumentation

Procedure:

  • In a 3 mL glass reaction vessel, combine N-benzyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • Add the corresponding aryl or alkyl aldehyde (1 mmol) to the mixture.

  • Place the vessel in the microwave reactor and irradiate for 5 minutes at a fixed temperature of 60°C.

  • Monitor the reaction progress using TLC and GC/MS analysis.

  • Upon completion, the product can be isolated and purified by standard methods such as column chromatography.

Synthesis Workflow Diagram

G General Synthesis Workflow for N-Benzyl Benzimidazoles cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Materials (o-phenylenediamine derivative, benzaldehyde/benzyl alcohol) B Reaction (Conventional or Microwave) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, IR, MP) D->E F Pure this compound E->F

Caption: General workflow for the synthesis, purification, and characterization of N-benzyl benzimidazoles.

Biological Testing of this compound: Assessing Reproducibility

The biological activity of benzimidazole derivatives is diverse, necessitating a range of assays to evaluate their therapeutic potential. The reproducibility of these assays is critical for comparing results between different studies and for making informed decisions in drug development. Key factors influencing reproducibility include cell line authentication, reagent quality, passage number of cells, and strict adherence to standardized protocols.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is frequently assessed using cytotoxicity assays against various cancer cell lines.[1][12][13][14][15] The half-maximal inhibitory concentration (IC50) is a common metric for quantifying cytotoxic effects.

Table 2: Comparison of In Vitro Anticancer Activity Assays

AssayPrincipleCommon Cell LinesEndpoint MeasurementPotential for Variability
MTT Assay Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[12]MCF-7 (breast), A549 (lung), HCT-116 (colon), HT-29 (colon).[1][12]Spectrophotometric measurement of formazan concentration.Cell seeding density, incubation time, metabolic activity of cells.
BrdU Assay Measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells.Various cancer cell lines.Immunoassay with an anti-BrdU antibody.Cell cycle state, timing of BrdU addition.
NCI-60 Cell Line Screen A panel of 60 human cancer cell lines is used to assess the growth inhibition of a test compound at a single high dose or multiple concentrations.[13]60 different human cancer cell lines from nine tissue types.[13]Sulforhodamine B (SRB) assay to measure cell protein content.Inherent biological differences between cell lines.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the in vitro cytotoxicity of a compound against a cancer cell line.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are typically evaluated against a panel of pathogenic bacteria and fungi.[16][17][18] The minimum inhibitory concentration (MIC) is the most common parameter to quantify antimicrobial efficacy.

Table 3: Comparison of In Vitro Antimicrobial Susceptibility Tests

AssayPrincipleCommon MicroorganismsEndpoint MeasurementPotential for Variability
Broth Microdilution The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.[19]Staphylococcus aureus, Escherichia coli, Candida albicans.[17]Visual inspection for turbidity or use of a growth indicator.Inoculum size, media composition, incubation conditions.
Disk Diffusion A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk is measured.[16]S. aureus, E. coli, Klebsiella pneumoniae.[16]Measurement of the diameter of the zone of inhibition.Agar depth, inoculum density, diffusion rate of the compound.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[19]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biological Testing Workflow Diagram

G General Workflow for Biological Testing cluster_assays In Vitro Assays cluster_data Data Analysis cluster_interpretation Interpretation A Anticancer Screening (e.g., MTT Assay) D Determine IC50 / MIC A->D B Antimicrobial Screening (e.g., Broth Microdilution) B->D C Other Specific Assays (e.g., Enzyme Inhibition) C->D E Statistical Analysis D->E F Assess Activity & Potency E->F G Structure-Activity Relationship (SAR) F->G

Caption: A generalized workflow for the in vitro biological evaluation of benzimidazole derivatives.

Conclusion and Recommendations for Ensuring Reproducibility

The synthesis and biological evaluation of this compound and related compounds show great promise in the development of new therapeutic agents. However, to ensure the reproducibility and comparability of results across different laboratories, the following recommendations are crucial:

  • Detailed Reporting of Synthetic Protocols: Publications should include comprehensive details of the synthetic procedures, including reagent sources and purity, reaction conditions (temperature, time, atmosphere), and purification methods.

  • Thorough Characterization: Complete characterization data (NMR, MS, IR, melting point, etc.) should be provided to confirm the identity and purity of the synthesized compounds.

  • Standardization of Biological Assays: Adherence to established and standardized protocols for biological testing is essential. This includes detailed descriptions of cell lines (with authentication and passage number), microbial strains, media, and reagents used.

  • Use of Reference Compounds: The inclusion of standard reference compounds in biological assays allows for the normalization of data and facilitates comparison between studies.

  • Inter-laboratory Studies: Whenever possible, inter-laboratory validation of key findings would significantly enhance the confidence in the reproducibility of the synthesis and biological activity of promising compounds.

By following these guidelines, the scientific community can build a more robust and reliable foundation for the development of novel drugs based on the this compound scaffold.

References

A Comparative Benchmarking Guide to the Therapeutic Index of 1-benzyl-1H-benzimidazol-5-amine and Standard-of-Care Drugs for Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic index of the novel compound 1-benzyl-1H-benzimidazol-5-amine against two standard-of-care chemotherapeutic agents for breast cancer: Doxorubicin and Paclitaxel. Due to the absence of publicly available preclinical data for this compound, this document serves as a roadmap for the necessary experimental evaluation. The data for the standard-of-care drugs are derived from existing literature on preclinical models.

Introduction to Benzimidazole Derivatives in Oncology

Benzimidazole is a heterocyclic aromatic compound that serves as a crucial scaffold in the development of anticancer drugs due to its structural similarity to naturally occurring nucleotides.[1][2] Derivatives of benzimidazole have been shown to exhibit a wide range of anticancer activities, including the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[3][4] The subject of this guide, this compound, is a novel derivative with potential for development as a targeted cancer therapeutic. A critical parameter in the preclinical assessment of any new anticancer agent is its therapeutic index (TI), which is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a more favorable safety profile.

Comparative Therapeutic Window Analysis

The therapeutic index is classically defined as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). In a preclinical oncology setting, this provides a quantitative measure of a drug's safety margin. Below is a comparison of the available preclinical toxicity and efficacy data for Doxorubicin and Paclitaxel in murine models, alongside the required experimental data points for this compound.

Table 1: Preclinical Therapeutic Window Comparison in Murine Models

Compound Metric Value (mg/kg) Administration Route Cancer Model Reference
This compound LD50To be determinedTo be determinedBreast Cancer XenograftN/A
ED50To be determinedTo be determinedBreast Cancer XenograftN/A
Therapeutic Index (LD50/ED50) To be determined N/AN/AN/A
Doxorubicin LD50~56.9IntraperitonealGeneral Toxicity (Mice)
Effective Dose Range2 - 10IntravenousBreast Cancer
Implied Therapeutic Window Favorable, but with known cardiotoxicity N/AN/A
Paclitaxel LD50~19.5IntravenousGeneral Toxicity (Mice)
Effective Dose~12IntravenousNCI-H460 Xenograft
Implied Therapeutic Window Narrow N/AN/A

Note: The implied therapeutic window is an estimation based on the relationship between toxicity and effective doses found in the literature. A formal therapeutic index requires LD50 and ED50 to be determined within the same study and model system.

Mechanisms of Action and Signaling Pathways

The anticancer effects of these compounds are mediated through distinct molecular mechanisms and signaling pathways.

This compound and Derivatives: Benzimidazole derivatives have been reported to act through several mechanisms. A primary mode of action for many is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Another significant mechanism is kinase inhibition . Certain benzimidazole derivatives can act as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[7][8]

cluster_benzimidazole Benzimidazole Derivative Action Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Inhibits Polymerization Kinase (e.g., EGFR/VEGFR) Kinase (e.g., EGFR/VEGFR) Benzimidazole->Kinase (e.g., EGFR/VEGFR) Inhibits Activity Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Kinase Pathway Inhibition Kinase Pathway Inhibition Kinase (e.g., EGFR/VEGFR)->Kinase Pathway Inhibition G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis Kinase Pathway Inhibition->Apoptosis G2/M Arrest->Apoptosis

Figure 1: Potential mechanisms of action for anticancer benzimidazole derivatives.

Doxorubicin: Doxorubicin's primary mechanism involves DNA intercalation , where it inserts itself between the base pairs of the DNA double helix. This action, coupled with the inhibition of topoisomerase II , prevents the resealing of DNA breaks, leading to DNA damage, cell cycle arrest, and apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.

cluster_doxorubicin Doxorubicin Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits DNA Intercalation DNA Intercalation DNA->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Topoisomerase II->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 2: Mechanism of action for Doxorubicin.

Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle, causing cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[9]

cluster_paclitaxel Paclitaxel Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 3: Mechanism of action for Paclitaxel.

Experimental Protocols for Therapeutic Index Determination

To benchmark this compound, a series of in vivo experiments are required. The following protocols outline the standard procedures for determining the LD50 and ED50 in a murine breast cancer xenograft model.

4.1. Determination of Median Lethal Dose (LD50)

  • Objective: To determine the single dose of the compound that is lethal to 50% of the test animal population.

  • Animal Model: Healthy, female athymic nude mice (nu/nu), 6-8 weeks old.

  • Methodology:

    • Dose Range Finding: Administer a wide range of doses of this compound to small groups of mice (n=2-3 per group) to identify a range that causes 0% to 100% mortality.

    • Definitive Study: Based on the range-finding study, select at least five dose levels. Administer a single dose of the compound to groups of mice (n=8-10 per group) via the intended clinical route (e.g., intravenous or intraperitoneal).

    • Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur), and time of death over a 14-day period.

    • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.

4.2. Determination of Median Effective Dose (ED50)

  • Objective: To determine the dose of the compound that produces a 50% reduction in tumor volume or growth in a treated group compared to a control group.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, with established subcutaneous human breast cancer xenografts (e.g., MCF-7 or MDA-MB-231).

  • Methodology:

    • Tumor Implantation: Subcutaneously implant breast cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Group Randomization: Randomize mice into treatment groups (at least five dose levels of the test compound) and a vehicle control group (n=8-10 per group).

    • Dosing: Administer the compound according to a predetermined schedule (e.g., once daily for 14 days) via the intended route.

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Data Analysis: At the end of the study, determine the dose that causes a 50% inhibition of tumor growth compared to the vehicle control group. This is the ED50.

cluster_workflow Therapeutic Index Determination Workflow Start Start LD50_Study LD50 Study (Toxicity Assessment) Start->LD50_Study ED50_Study ED50 Study (Efficacy Assessment) Start->ED50_Study Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) LD50_Study->Calculate_TI ED50_Study->Calculate_TI End End Calculate_TI->End

Figure 4: Experimental workflow for the determination of the therapeutic index.

Conclusion

The benchmarking of this compound against standard-of-care drugs like Doxorubicin and Paclitaxel is a critical step in its preclinical development. While Doxorubicin and Paclitaxel are effective, they are associated with significant toxicities, indicating a need for new agents with improved therapeutic windows. The experimental framework outlined in this guide provides a clear path to generating the necessary data to assess the therapeutic index of this compound. A favorable therapeutic index, combined with a potent and selective mechanism of action, would provide a strong rationale for its further clinical development as a novel treatment for breast cancer.

References

Safety Operating Guide

Proper Disposal of 1-benzyl-1H-benzimidazol-5-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: A Guide to Safe and Compliant Disposal

This document provides essential procedural guidance for the safe and compliant disposal of 1-benzyl-1H-benzimidazol-5-amine, a solid aromatic amine compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The fundamental principle of chemical waste disposal is the segregation and clear labeling of all waste streams.[1][2] Solid chemical waste, such as this compound, must not be disposed of in regular trash or flushed down the drain.[3] It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust particles.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust.To prevent inhalation of fine particles.

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

Experimental Protocol: Solid Chemical Waste Disposal

  • Designate a Waste Accumulation Area: Identify a specific, well-ventilated area within the laboratory for the temporary storage of chemical waste. This area should be away from general lab traffic and clearly marked with a "Hazardous Waste" sign.[1]

  • Prepare the Waste Container:

    • Select a container that is compatible with solid chemical waste. The original product container is often a suitable choice.[1][3]

    • Ensure the container has a secure, tight-fitting lid.[3]

    • Affix a "Hazardous Waste" label to the container. This label must include the chemical name ("this compound"), the quantity, and the date of accumulation.[1]

  • Transfer of Waste:

    • Carefully sweep or scoop the solid this compound waste into the prepared container.

    • Avoid generating dust. If the material is a fine powder, consider using a damp cloth to gently wipe the area, placing the cloth in the waste container afterward.

  • Seal and Store:

    • Securely close the lid of the waste container.

    • Place the sealed container in the designated waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[2][4]

    • Do not attempt to treat or neutralize the chemical waste unless you have received specific instructions and training from a qualified chemist or safety officer. Aromatic amines should not be disposed of in drains or sewers as they can be harmful to aquatic life.[2]

Spill and Contamination Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

Chemical Incompatibility

To prevent hazardous reactions, do not mix this compound waste with other chemicals. It is particularly important to store it separately from strong oxidizing agents and acids.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation 1. Preparation cluster_Handling 2. Waste Handling cluster_StorageDisposal 3. Storage & Disposal cluster_Spill Spill Response PPE Don Appropriate PPE PrepContainer Prepare & Label Waste Container PPE->PrepContainer Proceed when ready Transfer Transfer Waste to Container PrepContainer->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated Area Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Schedule collection Spill Spill Occurs Contain Contain Spill Spill->Contain Cleanup Clean & Decontaminate Contain->Cleanup DisposeSpillWaste Dispose of Contaminated Materials as Hazardous Waste Cleanup->DisposeSpillWaste DisposeSpillWaste->ContactEHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-benzyl-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-benzyl-1H-benzimidazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including 2-Amino-1-(phenylmethyl)-1H-benzimidazole and 1-(Benzyl)benzimidazole. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Gloves must be inspected prior to use.[2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only in a well-ventilated area, such as a chemical fume hood.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not let the product enter drains.

  • Contaminated packaging should be treated as the product itself.

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Spill Response:

  • Evacuate the danger area and consult an expert.

  • Use personal protective equipment.

  • Avoid generation of dusts.

  • Sweep up the spilled material and place it in a suitable container for disposal.[1]

  • Clean the affected area thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Don PPE a->b c Weighing & Preparation (in fume hood) b->c d Experimentation c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff PPE f->g h Wash Hands g->h

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H-benzimidazol-5-amine
Reactant of Route 2
1-benzyl-1H-benzimidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.